DL-Threonine
説明
特性
IUPAC Name |
2-amino-3-hydroxybutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFVYJQAPQTCCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301015364 | |
| Record name | 2-Amino-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], White crystalline powder; slight savoury aroma | |
| Record name | DL-Threonine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18001 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | L-Threonine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Sparingly soluble in water; Soluble in buffer systems pH 5.5, Practically insoluble (in ethanol) | |
| Record name | L-Threonine | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2096/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
144-98-9, 7004-04-8, 632-20-2, 72-19-5, 80-68-2, 28954-12-3, 24830-94-2 | |
| Record name | Allothreonine, DL- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-hydroxy-butanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007004048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-threonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46702 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | threonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | threonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-Threonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Allothreonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206283 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-Allothreonine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206267 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 144-98-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41828 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Threonine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Amino-3-hydroxybutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301015364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allo-DL-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.133 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-3-HYDROXY-BUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760PJT2SS0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of DL-Threonine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Threonine is a racemic mixture of the essential amino acid threonine, a vital component of proteins with a unique hydroxyl group that imparts specific chemical properties. As an essential amino acid, it cannot be synthesized by the human body and must be obtained through diet.[1] In the pharmaceutical and biotechnology sectors, understanding the precise chemical and structural characteristics of this compound is fundamental for its application in drug formulation, as a chiral intermediate in synthesis, and in various biotechnological processes. This guide provides a comprehensive overview of the core chemical properties, structure, and relevant experimental methodologies for the analysis of this compound.
Chemical Structure and Stereochemistry
This compound, systematically named (2RS,3SR)-2-amino-3-hydroxybutanoic acid, is an α-amino acid with two chiral centers, leading to four possible stereoisomers.[2] The "DL" designation indicates a racemic mixture of D-Threonine and L-Threonine. The structure features a carboxyl group, an amino group attached to the α-carbon, and a secondary hydroxyl group on the β-carbon of its side chain. This hydroxyl group is a key feature, allowing for post-translational modifications such as glycosylation and phosphorylation in its L-isomeric form within proteins.[3]
Stereoisomers of Threonine:
-
(2S,3R)-2-amino-3-hydroxybutanoic acid (L-Threonine)
-
(2R,3S)-2-amino-3-hydroxybutanoic acid (D-Threonine)
-
(2S,3S)-2-amino-3-hydroxybutanoic acid (L-allothreonine)
-
(2R,3R)-2-amino-3-hydroxybutanoic acid (D-allothreonine)
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in various solvents, its stability, and its potential interactions in biological and chemical systems.
| Property | Value | Reference(s) |
| IUPAC Name | (2RS,3SR)-2-amino-3-hydroxybutanoic acid | [4] |
| Chemical Formula | C4H9NO3 | [4] |
| Molecular Weight | 119.12 g/mol | |
| Melting Point | 244 °C (decomposes) | |
| Boiling Point | 345.8 ± 32.0 °C at 760 mmHg | |
| pKa (α-carboxyl) | ~2.09 | |
| pKa (α-amino) | ~9.10 | |
| Isoelectric Point (pI) | ~5.60 | |
| Solubility in Water | 20.1 g/100 mL at 25 °C | |
| Solubility in Ethanol | Insoluble |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and identification of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key vibrational modes include:
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-3200 | O-H and N-H stretching (from hydroxyl and amino groups) |
| ~2960-3170 | C-H stretching |
| ~1637-1410 | C=O stretching (from the carboxylate group) |
| ~1500-1600 | N-H bending |
| ~1000-1200 | C-O stretching (from the hydroxyl and carboxyl groups) |
Note: Specific peak positions can vary slightly based on the sample preparation and instrument.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in D₂O):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~1.3 | Doublet | -CH₃ (γ-carbon) |
| ~3.6 | Doublet | α-CH |
| ~4.2 | Quartet | β-CH |
¹³C NMR (in D₂O):
| Chemical Shift (ppm) | Assignment |
| ~22.18 | -CH₃ (γ-carbon) |
| ~63.17 | α-CH |
| ~68.68 | β-CH |
| ~175.69 | -COOH (carboxyl carbon) |
Experimental Protocols
Determination of Melting Point
Methodology: The melting point of this compound can be determined using a capillary melting point apparatus.
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. Due to decomposition, the observation of darkening or gas evolution should also be noted.
Determination of pKa Values by Titration
Methodology: The acid dissociation constants (pKa) of the α-carboxyl and α-amino groups can be determined by acid-base titration.
-
A known concentration of this compound (e.g., 0.1 M) is prepared in deionized water.
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa values correspond to the pH at the midpoints of the buffering regions on the titration curve. The first midpoint corresponds to pKa1 (carboxyl group), and the second midpoint corresponds to pKa2 (amino group).
Determination of Solubility
Methodology: The solubility of this compound in a given solvent (e.g., water) can be determined by the gravimetric method.
-
An excess amount of this compound is added to a known volume of the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
The suspension is then filtered or centrifuged to separate the undissolved solid.
-
A known volume of the clear, saturated supernatant is carefully transferred to a pre-weighed container.
-
The solvent is evaporated from the supernatant (e.g., in a drying oven at a temperature below the decomposition point).
-
The container with the dried solute is weighed, and the mass of the dissolved this compound is determined.
-
Solubility is expressed as mass of solute per volume of solvent (e.g., g/100 mL).
Acquisition of NMR Spectra
Methodology: ¹H and ¹³C NMR spectra are acquired using a high-resolution NMR spectrometer.
-
A sample of this compound is dissolved in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D₂O) for amino acids.
-
The solution is transferred to an NMR tube.
-
For ¹H NMR, a standard one-dimensional proton experiment is performed.
-
For ¹³C NMR, a proton-decoupled ¹³C experiment is typically run to simplify the spectrum and improve sensitivity.
-
The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal or external standard.
Acquisition of IR Spectrum
Methodology: An infrared spectrum of solid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically using a KBr pellet or Attenuated Total Reflectance (ATR) accessory.
For KBr Pellet:
-
A small amount of this compound (1-2 mg) is intimately mixed with dry potassium bromide (KBr) powder (100-200 mg).
-
The mixture is pressed under high pressure to form a transparent or translucent pellet.
-
The pellet is placed in the sample holder of the FTIR spectrometer.
-
A background spectrum of the empty sample compartment is collected, followed by the sample spectrum.
For ATR:
-
A small amount of the solid sample is placed directly on the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
The IR spectrum is then recorded.
Signaling and Metabolic Pathways
Threonine is involved in several key metabolic pathways. The following diagram illustrates a simplified overview of the biosynthesis and degradation of threonine.
Caption: Simplified overview of threonine biosynthesis and degradation pathways.
Experimental Workflow: Chiral Resolution of this compound
The separation of the D- and L-enantiomers from a racemic this compound mixture is a common requirement in pharmaceutical synthesis. The following diagram outlines a general workflow for chiral resolution.
Caption: General workflow for the chiral resolution of this compound.
References
The Dichotomy of a Chiral Molecule: An In-depth Technical Guide on the Biological Role of DL-Threonine in Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Threonine, an essential amino acid, is a fundamental component of protein synthesis. Its chirality gives rise to two stereoisomers, L-Threonine and D-Threonine. While L-Threonine is the proteinogenic and biologically active form, the role of D-Threonine, particularly when present in a racemic mixture (DL-Threonine), is of significant interest in the fields of biochemistry, drug development, and cellular biology. This technical guide provides a comprehensive overview of the distinct biological roles of L- and D-Threonine in the context of protein synthesis, detailing the molecular mechanisms of L-Threonine's incorporation and the inhibitory effects of D-Threonine. This document outlines experimental protocols for studying these effects and presents key signaling pathways and logical frameworks through detailed visualizations.
The Canonical Role of L-Threonine in Protein Synthesis
L-Threonine is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[1] Its role in protein synthesis is multifaceted, serving as a building block for nascent polypeptide chains and as a signaling molecule that modulates cellular metabolism.
Incorporation into Polypeptides
The primary role of L-Threonine is its incorporation into proteins, a process mediated by the ribosomal machinery. This process begins with the specific recognition and activation of L-Threonine by its cognate aminoacyl-tRNA synthetase, threonyl-tRNA synthetase (ThrRS). ThrRS exhibits a high degree of stereospecificity, ensuring that only L-Threonine is charged onto its corresponding tRNA (tRNAThr).[2][3][4] This high fidelity is crucial for the correct synthesis of functional proteins. The ThrRS active site contains a zinc ion that plays a critical role in discriminating against other amino acids, including the isosteric valine.[4] Once charged, the L-threonyl-tRNAThr is delivered to the ribosome, where it participates in the elongation of the polypeptide chain, as dictated by the mRNA codon.
L-Threonine as a Signaling Molecule
Beyond its role as a protein constituent, L-Threonine also functions as a signaling molecule, most notably in the activation of the mechanistic target of rapamycin (B549165) (mTOR) pathway. The mTOR complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and protein synthesis. Amino acids, including L-Threonine, signal to mTORC1, promoting its activation. This activation leads to the phosphorylation of downstream effectors such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn enhance protein synthesis.
The Non-Canonical Role and Inhibitory Effects of D-Threonine
D-amino acids are not typically incorporated into proteins in eukaryotes and are often referred to as "unnatural" amino acids. The presence of D-Threonine can interfere with the canonical process of protein synthesis.
Discrimination by the Translational Machinery
The cellular machinery of protein synthesis has evolved to be highly specific for L-amino acids. This discrimination occurs at several key steps:
-
Aminoacyl-tRNA Synthetases: As mentioned, ThrRS possesses a high degree of stereoselectivity and does not efficiently charge D-Threonine onto tRNAThr.
-
The Ribosome: The ribosome itself acts as a chiral discriminator. While some studies have shown that D-amino acids can be incorporated into proteins to a limited extent, particularly in in vitro systems with modified ribosomes, the efficiency is significantly lower than for L-amino acids. The presence of a D-amino acid at the C-terminus of a nascent polypeptide chain can lead to translation arrest.
Metabolic Fate of D-Threonine
While not utilized in protein synthesis, D-Threonine can be metabolized. Some organisms possess enzymes such as D-amino acid oxidase, which can degrade D-amino acids. Additionally, certain bacteria have been found to contain threonine racemases, enzymes that can interconvert L- and D-Threonine.
Biological Implications of this compound
Data Presentation
Table 1: L-Threonine in Cell Culture Media
| Cell Culture Medium | Typical L-Threonine Concentration (mg/L) | Molar Concentration (mM) |
| DMEM | 95.2 | 0.8 |
| RPMI-1640 | 23.8 | 0.2 |
| Ham's F-12 | 11.9 | 0.1 |
| MEM | 47.6 | 0.4 |
This table presents typical concentrations of L-Threonine in commonly used cell culture media. These values can vary between specific formulations.
Table 2: Effects of D-Amino Acid Incorporation on Protein Synthesis
| D-Amino Acid | System | Effect | Reference |
| D-Methionine | In vitro translation with modified ribosomes | Enhanced incorporation compared to wild-type | |
| D-Phenylalanine | In vitro translation with modified ribosomes | Enhanced incorporation compared to wild-type | |
| General D-amino acids | Bacterial ribosome | Strong discrimination against incorporation | |
| Peptidyl-D-aa-tRNA | Bacterial ribosome | Can induce translation arrest |
Experimental Protocols
In Vitro Protein Synthesis Assay to Assess D-Threonine Inhibition
This protocol describes a method to quantify the inhibitory effect of D-Threonine on in vitro protein synthesis.
Materials:
-
Rabbit reticulocyte lysate in vitro translation kit
-
L-[35S]-Methionine
-
Complete amino acid mixture (minus methionine)
-
L-Threonine stock solution (100 mM)
-
D-Threonine stock solution (100 mM)
-
Luciferase control RNA
-
Trichloroacetic acid (TCA)
-
Scintillation fluid
Procedure:
-
Prepare reaction mixtures according to the in vitro translation kit manufacturer's instructions.
-
Set up a series of reactions with a fixed concentration of L-Threonine (e.g., 0.1 mM) and varying concentrations of D-Threonine (e.g., 0, 0.1, 0.5, 1, 5, 10 mM).
-
Include a positive control with only L-Threonine and a negative control with no added threonine.
-
Add L-[35S]-Methionine to each reaction to radiolabel newly synthesized proteins.
-
Initiate the reactions by adding the luciferase control RNA.
-
Incubate the reactions at 30°C for 90 minutes.
-
Stop the reactions by placing them on ice.
-
Precipitate the proteins by adding cold 10% TCA.
-
Collect the precipitated protein on glass fiber filters and wash with 5% TCA and then ethanol.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition for each D-Threonine concentration relative to the L-Threonine-only control.
Cell Culture-Based Assay of this compound's Effect on Cell Growth and Protein Content
This protocol outlines a method to evaluate the impact of this compound on mammalian cell proliferation and total protein content.
Materials:
-
Mammalian cell line (e.g., HEK293, CHO)
-
Threonine-free cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
L-Threonine stock solution (100 mM)
-
This compound stock solution (containing 50 mM L- and 50 mM D-Threonine)
-
Cell counting solution (e.g., Trypan blue)
-
BCA Protein Assay Kit
Procedure:
-
Culture cells in complete medium to 80% confluency.
-
Wash the cells with phosphate-buffered saline (PBS) and seed them into 6-well plates in threonine-free medium supplemented with 10% dFBS.
-
Supplement the medium in different wells with:
-
No threonine (negative control)
-
Physiological concentration of L-Threonine (e.g., 0.4 mM)
-
A range of this compound concentrations (e.g., 0.4 mM, 0.8 mM, 1.6 mM total threonine).
-
-
Incubate the cells for 48-72 hours.
-
At the end of the incubation period, harvest the cells by trypsinization.
-
Determine the viable cell number using a hemocytometer or automated cell counter with trypan blue exclusion.
-
Lyse a separate aliquot of cells and determine the total protein concentration using the BCA Protein Assay Kit.
-
Analyze the data to compare cell proliferation and total protein content across the different conditions.
Mandatory Visualizations
Caption: L-Threonine-mediated activation of the mTORC1 signaling pathway.
Caption: Experimental workflow for investigating this compound's effects.
Caption: Logical diagram of stereoisomer discrimination in protein synthesis.
Conclusion
The biological role of this compound in protein synthesis is a tale of two isomers. L-Threonine is indispensable, serving as a vital substrate and a key signaling molecule that promotes the synthesis of proteins. In stark contrast, D-Threonine acts as an imposter, with the cellular machinery actively discriminating against its incorporation at multiple levels, from tRNA charging to ribosomal elongation. The presence of D-Threonine in a racemic mixture can therefore be expected to have an inhibitory effect on protein synthesis, the extent of which is dependent on its concentration and the specific cellular context. For researchers in drug development, understanding this chiral dichotomy is crucial, as the stereochemistry of amino acid-based therapeutics can profoundly impact their efficacy and toxicity. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for the detailed investigation of the nuanced roles of threonine stereoisomers in biological systems. Further research to quantify the inhibitory kinetics of D-Threonine and to explore the potential for its limited incorporation under specific physiological or pathological conditions will undoubtedly yield valuable insights into the plasticity of the protein synthesis machinery.
References
- 1. Pulse-chase analysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Threonyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transfer RNA-mediated editing in threonyl-tRNA synthetase. The class II solution to the double discrimination problem - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of DL-Threonine as a Glycine Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic conversion of DL-Threonine into glycine (B1666218), a critical process with implications for various physiological functions, including neurotransmission and the synthesis of essential biomolecules. This document provides a comprehensive overview of the core biochemical pathway, enzymatic kinetics, and regulatory mechanisms, supported by quantitative data and detailed experimental methodologies.
Introduction: The Significance of the Threonine-Glycine Axis
Threonine, an essential amino acid, serves as a crucial precursor for the synthesis of glycine, a non-essential amino acid with diverse and vital roles in the body. Glycine is a key component of proteins, particularly collagen, and functions as an inhibitory neurotransmitter in the central nervous system.[1] It is also a fundamental building block for the synthesis of purines, porphyrins, and glutathione. The metabolic pathway that converts threonine to glycine is therefore of significant interest in the fields of biochemistry, neuroscience, and drug development. This guide will focus on the primary enzymatic pathway responsible for this conversion, its regulation, and the experimental approaches used to study it. While this compound contains both D- and L-isomers, the metabolic pathway for glycine synthesis is specific to L-Threonine.
The Core Metabolic Pathway: A Two-Step Enzymatic Conversion
The primary pathway for the conversion of L-Threonine to glycine is a two-step process that occurs within the mitochondria and involves the sequential action of two key enzymes: L-Threonine Dehydrogenase and 2-amino-3-ketobutyrate Coenzyme A ligase.[2][3]
Step 1: Oxidation of L-Threonine by L-Threonine Dehydrogenase
The initial step is the NAD+-dependent oxidation of L-Threonine to 2-amino-3-ketobutyrate, catalyzed by L-Threonine Dehydrogenase (TDH; EC 1.1.1.103).[2]
L-Threonine + NAD+ ⇌ 2-Amino-3-ketobutyrate + NADH + H+
Step 2: Conversion of 2-Amino-3-ketobutyrate to Glycine and Acetyl-CoA
The unstable intermediate, 2-amino-3-ketobutyrate, is then cleaved by 2-amino-3-ketobutyrate Coenzyme A ligase (also known as glycine acetyltransferase; KBL or GCAT; EC 2.3.1.29), yielding glycine and acetyl-CoA.[4]
2-Amino-3-ketobutyrate + CoA-SH → Glycine + Acetyl-CoA
The acetyl-CoA produced in this reaction can then enter the citric acid cycle for energy production.
Diagram of the Threonine to Glycine Conversion Pathway
Caption: The two-step enzymatic conversion of L-Threonine to Glycine.
Quantitative Data: Enzyme Kinetics
The efficiency of the threonine to glycine conversion is determined by the kinetic properties of the enzymes involved. The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), providing an indication of the enzyme's affinity for its substrate.
| Enzyme | Organism | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Reference |
| L-Threonine Dehydrogenase | Escherichia coli | L-Threonine | 0.5 - 1.2 | 0.018 - 0.045 | |
| Saccharomyces cerevisiae | L-Threonine | 0.3 | - | ||
| Chicken Liver Mitochondria | L-Threonine | 8.4 | - | ||
| Rat Liver Mitochondria | L-Threonine | 1.0 - 2.0 | - | ||
| 2-amino-3-ketobutyrate Coenzyme A ligase | Escherichia coli | 2-Amino-3-ketobutyrate | 0.04 | 2.5 | |
| Bovine Liver Mitochondria | 2-Amino-3-ketobutyrate | 0.05 | - |
Experimental Protocols
This section outlines the general methodologies for assaying the activity of the key enzymes in the threonine to glycine conversion pathway.
L-Threonine Dehydrogenase Activity Assay
This assay measures the rate of NAD+ reduction to NADH, which is spectrophotometrically monitored at 340 nm.
Principle: The increase in absorbance at 340 nm is directly proportional to the rate of NADH formation and thus to the activity of L-Threonine Dehydrogenase.
Materials:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5
-
Substrate Solution: 100 mM L-Threonine in assay buffer
-
Cofactor Solution: 10 mM NAD+ in assay buffer
-
Enzyme preparation (e.g., mitochondrial extract, purified enzyme)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+ solution, and the enzyme preparation in a cuvette.
-
Incubate the mixture at a constant temperature (e.g., 37°C) for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the L-Threonine substrate solution.
-
Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
2-amino-3-ketobutyrate Coenzyme A Ligase Activity Assay
The activity of this enzyme can be measured by monitoring the disappearance of the substrate 2-amino-3-ketobutyrate or the formation of glycine. A common method involves a coupled assay with L-Threonine Dehydrogenase.
Principle: In the presence of excess L-Threonine Dehydrogenase and its substrates, the rate of NADH oxidation (decrease in absorbance at 340 nm) is proportional to the activity of 2-amino-3-ketobutyrate Coenzyme A ligase as it consumes the 2-amino-3-ketobutyrate produced.
Materials:
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.5
-
Substrate Solution: 10 mM Glycine in assay buffer
-
Cofactor Solutions: 2 mM Acetyl-CoA and 0.2 mM NADH in assay buffer
-
Purified L-Threonine Dehydrogenase
-
Enzyme preparation containing 2-amino-3-ketobutyrate Coenzyme A ligase
Procedure:
-
Combine the assay buffer, glycine, acetyl-CoA, NADH, and L-Threonine Dehydrogenase in a cuvette.
-
Add the enzyme preparation containing 2-amino-3-ketobutyrate Coenzyme A ligase.
-
Monitor the decrease in absorbance at 340 nm over time.
-
The rate of NADH oxidation is used to calculate the enzyme activity.
Regulatory Mechanisms and Signaling Pathways
The conversion of threonine to glycine is a regulated process, influenced by the availability of substrates and the metabolic state of the cell.
Substrate Availability
The intracellular concentrations of L-Threonine and NAD+ are primary determinants of the rate of the initial step catalyzed by L-Threonine Dehydrogenase. Similarly, the availability of Coenzyme A influences the second step.
Allosteric Regulation
While direct allosteric regulation of L-Threonine Dehydrogenase and 2-amino-3-ketobutyrate Coenzyme A ligase by downstream metabolites like glycine is not well-documented, other enzymes in the broader threonine metabolic network are subject to such control. For instance, threonine deaminase, which catalyzes an alternative catabolic pathway for threonine, is allosterically inhibited by isoleucine, a downstream product. This highlights the intricate feedback mechanisms that govern amino acid homeostasis.
Diagram of the Regulatory Influences on Threonine Metabolism
Caption: Regulatory inputs influencing the metabolic fate of L-Threonine.
In Vivo Evidence and Physiological Relevance
Studies in various animal models have demonstrated the in vivo conversion of threonine to glycine. For instance, research in growing pigs has shown that a significant portion of glycine synthesis occurs via the threonine dehydrogenase pathway, particularly in the pancreas. Supplementation with L-Threonine has been shown to increase glycine concentrations in the central nervous system of rats, highlighting the importance of this pathway for neurotransmitter synthesis.
The Metabolic Fate of D-Threonine
The enzymes involved in the primary pathway of glycine synthesis from threonine exhibit stereospecificity for the L-isomer of threonine. While the precise metabolic fate of D-Threonine is not as well-characterized, it is generally not considered a significant precursor for glycine synthesis in mammals. D-amino acids are typically metabolized by D-amino acid oxidase, leading to their deamination and conversion to α-keto acids.
Conclusion
The conversion of this compound to glycine, primarily through the enzymatic actions of L-Threonine Dehydrogenase and 2-amino-3-ketobutyrate Coenzyme A ligase on the L-isomer, is a fundamental metabolic process. This pathway is crucial for maintaining glycine homeostasis, which is essential for a myriad of physiological functions. For researchers and professionals in drug development, a thorough understanding of this pathway, its kinetics, and its regulation is critical for developing therapeutic strategies that target glycine metabolism and for assessing the nutritional and pharmacological effects of threonine supplementation. Further research is warranted to fully elucidate the regulatory networks governing this pathway and to quantify its contribution to glycine pools in various tissues under different physiological and pathological conditions.
References
- 1. Formation of glycine and aminoacetone from L-threonine by rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The human L-threonine 3-dehydrogenase gene is an expressed pseudogene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three-dimensional structure of 2-amino-3-ketobutyrate CoA ligase from Escherichia coli complexed with a PLP-substrate intermediate: inferred reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine C-acetyltransferase - Wikipedia [en.wikipedia.org]
DL-Threonine's Crucial Role in Gut Health and Immunity: An In-depth Technical Guide
Disclaimer: The vast majority of available research has been conducted on L-Threonine (B559522), the biologically active isomer of threonine. Data specifically on the racemic mixture DL-Threonine in the context of gut health and immunity is scarce. This guide is therefore based on the extensive findings related to L-Threonine, with the assumption that its effects are representative of the primary biological activity of the DL-form.
Introduction
Threonine, an indispensable amino acid, is a cornerstone of gut health and a critical modulator of the immune system. As the third limiting amino acid in the diets of many monogastric animals, its adequate provision is paramount for optimal growth and physiological function. A substantial portion of dietary threonine is utilized by the gastrointestinal tract for the synthesis of mucosal proteins, most notably mucin, which constitutes the protective mucus layer of the intestine. This function is vital for preserving the integrity of the gut barrier, thwarting pathogen invasion, and facilitating proper nutrient absorption. Furthermore, threonine is indispensable for a robust immune response, serving as a key building block of immunoglobulins and participating in the regulation of cytokine production and immune cell activity.
This technical guide offers a comprehensive overview of the multifaceted roles of threonine in gut health and immunity, with a detailed focus on the underlying physiological and molecular mechanisms. It is designed for researchers, scientists, and professionals in drug development who are exploring the therapeutic and nutritional applications of threonine. This document synthesizes key quantitative data from a range of animal studies, outlines pertinent experimental protocols, and provides visual representations of the critical signaling pathways involved.
The Role of Threonine in Gut Health
Intestinal Morphology
Threonine is fundamental to the structural maintenance and development of the intestinal mucosa. Sufficient dietary threonine is linked to an increase in villus height and a greater villus height to crypt depth ratio, which are indicative of an expanded surface area for nutrient absorption and a healthy, functional gut epithelium.[1][2][3]
Table 1: Effects of L-Threonine Supplementation on Intestinal Morphology
| Animal Model | Threonine Level | Intestinal Segment | Villus Height (μm) | Crypt Depth (μm) | Villus Height:Crypt Depth Ratio | Reference |
| Broilers (21d) | Control (0.787% Thr) | Jejunum | 785.3 | 132.6 | 5.92 | [2] |
| + 1 g/kg L-Thr | Jejunum | 856.2 | 128.4 | 6.67 | [2] | |
| + 3 g/kg L-Thr | Jejunum | 924.7 | 125.1 | 7.39 | ||
| Nursery Pigs (14d) | 100% NRC SID Thr | Jejunum | 450 | 230 | 1.96 | |
| 115% NRC SID Thr | Jejunum | 510 | 240 | 2.13 | ||
| Laying Hens (12wk) | Low CP (0.45% Thr) | Ileum | 480 | 120 | 4.0 | |
| Low CP + 0.3% L-Thr | Ileum | 550 | 115 | 4.78 |
Statistically significant increase compared to the control/lower threonine group. CP: Crude Protein, NRC: National Research Council, SID: Standardized Ileal Digestible
Mucus Production and Gut Barrier Function
A cardinal function of threonine in the gut is its incorporation into mucin, a glycoprotein (B1211001) that is the principal component of the protective mucus layer. This layer serves as a physical barricade against pathogens and toxins and lubricates the intestinal surface. Supplementation with threonine has been demonstrated to augment the number of goblet cells (the cells responsible for mucin production) and elevate the expression of mucin genes, such as MUC2, thereby fortifying the integrity of the gut barrier.
Table 2: Effects of L-Threonine Supplementation on Goblet Cell Density and Mucin Gene Expression
| Animal Model | Threonine Level | Intestinal Segment | Goblet Cell Density (cells/villus) | MUC2 mRNA Expression (relative to control) | Reference |
| Broilers (21d) | Control (0.787% Thr) | Jejunum | 15.2 | 1.00 | |
| + 3 g/kg L-Thr | Jejunum | 21.5 | 1.45 | ||
| Nursery Pigs (14d) | 100% NRC SID Thr | Jejunum | 12.8 | Not Measured | |
| 115% NRC SID Thr | Jejunum | 15.6 | Not Measured | ||
| Laying Hens (8wk) | 0.47% Thr (NRC) | Ileum | Not Measured | 1.00 | |
| 0.87% Thr | Ileum | Not Measured | 1.62 |
Statistically significant increase compared to the control/lower threonine group.
The Role of Threonine in Gut Immunity
Threonine is an essential element for a proficient immune system, especially within the gut-associated lymphoid tissue (GALT). It is vital for the synthesis of immunoglobulins (antibodies) and contributes to the modulation of cytokine expression, which are the signaling molecules that orchestrate inflammation and immune responses.
Immunoglobulin Production
As a major constituent of immunoglobulins, the dietary availability of threonine directly influences the production of these critical immune proteins. Research has shown that threonine supplementation can elevate the levels of secretory IgA (sIgA), IgG, and IgM in the intestine, thereby bolstering mucosal immune defense.
Table 3: Effects of L-Threonine Supplementation on Intestinal Immunoglobulin Levels
| Animal Model | Threonine Level | Intestinal Segment | sIgA (μg/mg protein) | IgG (μg/mg protein) | IgM (μg/mg protein) | Reference |
| Broilers (21d) | Control (0.787% Thr) | Jejunum | 25.4 | 12.8 | 8.2 | |
| + 1 g/kg L-Thr | Jejunum | 31.2 | 15.6 | 10.5 | ||
| + 3 g/kg L-Thr | Jejunum | 35.8 | 18.9 | Not Reported | ||
| Laying Hens (8wk) | 0.47% Thr (NRC) | Ileum | 1.25 (relative conc.) | Not Measured | Not Measured | |
| 0.87% Thr | Ileum | 1.85 (relative conc.) | Not Measured | Not Measured |
Statistically significant increase compared to the control/lower threonine group.
Cytokine Regulation
Threonine has been observed to modulate the expression of both pro-inflammatory and anti-inflammatory cytokines within the gut. Through its influence on cytokine profiles, threonine can help to maintain a balanced immune response and curb excessive inflammation. For instance, threonine supplementation has been linked to the downregulation of pro-inflammatory cytokines such as IFN-γ and IL-1β, and in certain contexts, a nuanced regulation of IL-6 and IL-10.
Table 4: Effects of L-Threonine Supplementation on Intestinal Cytokine mRNA Expression
| Animal Model | Threonine Level | Intestinal Segment | IFN-γ (relative expression) | IL-1β (relative expression) | IL-6 (relative expression) | IL-10 (relative expression) | Reference |
| Broilers (21d) | Control (0.787% Thr) | Ileum | 1.00 | 1.00 | Not Reported | Not Reported | |
| + 3 g/kg L-Thr | Ileum | 0.68 | 0.72 | Not Reported | Not Reported | ||
| Nursery Pigs (14d) | 100% NRC SID Thr | Jejunum | Not Reported | Not Reported | 1.00 | 1.00 | |
| 115% NRC SID Thr | Jejunum | Not Reported | Not Reported | 0.85 (tendency) | No significant change |
Statistically significant decrease compared to the control/lower threonine group.
Signaling Pathways
The impacts of threonine on gut health and immunity are arbitrated by intricate signaling pathways. Two of the pivotal pathways that have been identified are the Nuclear Factor-kappa B (NF-κB) pathway and the mammalian Target of Rapamycin (mTOR) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is an essential regulator of the innate immune response. L-Threonine has been found to activate the NF-κB signaling pathway in intestinal epithelial cells, which results in the upregulation of antimicrobial peptides like β-defensins. This, in turn, enhances the capacity of the gut mucosa to defend against pathogens.
Caption: Threonine activates the NF-κB pathway to increase β-defensin expression.
mTOR Signaling Pathway
The mTOR pathway serves as a central regulator of cell growth, proliferation, and protein synthesis. As an essential amino acid, threonine can activate the mTORC1 complex, which subsequently promotes the synthesis of proteins vital for gut health and immunity, such as mucins and immunoglobulins, through the phosphorylation of downstream targets including S6K1 and 4E-BP1.
Caption: Threonine promotes protein synthesis through activation of the mTOR pathway.
Experimental Protocols
This section delineates common methodologies employed in the cited research to assess the effects of threonine on gut health and immunity.
Animal Models and Diets
-
Animals: Frequently utilized models encompass broiler chickens (e.g., Ross 308, Arbor Acres), nursery pigs (e.g., weaned crossbred barrows), and laying hens (e.g., Babcock Brown, Lohmann Brown).
-
Housing: Animals are generally housed in controlled environments with unrestricted access to feed and water.
-
Diets: A basal diet is formulated to meet or surpass the nutritional requirements for the specific animal model, with the exception of threonine. Crystalline L-threonine is then incorporated into the basal diet at various concentrations to establish the different treatment groups. Diets are often rendered isonitrogenous and isocaloric to ascertain that the observed effects are attributable to the varying levels of threonine.
Sample Collection and Histological Analysis
-
Fixation: Tissue specimens are preserved in 10% neutral buffered formalin.
-
Processing and Staining: The fixed tissues are subjected to dehydration, embedded in paraffin, and sectioned (typically at a thickness of 5 μm). These sections are subsequently stained with hematoxylin (B73222) and eosin (B541160) (H&E) for general morphological examination, and with Alcian Blue and/or Periodic acid-Schiff (PAS) for the visualization and quantification of acidic and neutral mucins within goblet cells.
-
Morphometry: Villus height, crypt depth, and goblet cell density are quantified using a light microscope outfitted with a digital camera and image analysis software.
Gene Expression Analysis (qPCR)
-
RNA Extraction: Total RNA is isolated from intestinal mucosal scrapings utilizing commercial kits (e.g., TRIzol reagent).
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) with the aid of a reverse transcriptase kit.
-
Quantitative PCR (qPCR): The relative expression of target genes (e.g., MUC2, cytokines) is determined by qPCR, typically employing a SYBR Green-based assay. The levels of gene expression are commonly normalized to a housekeeping gene (e.g., β-actin, GAPDH) and computed using the 2-ΔΔCt method.
Immunological Assays (ELISA)
-
Sample Preparation: Intestinal mucosal scrapings are homogenized in a suitable buffer, and the supernatant is harvested following centrifugation. The total protein concentration is ascertained using a protein assay (e.g., Bradford assay).
-
ELISA: The concentrations of immunoglobulins (e.g., sIgA, IgG, IgM) and cytokines in the mucosal homogenates are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits that are specific to the animal model. The results are typically normalized to the total protein concentration.
Conclusion
Threonine stands out as an essential amino acid with significant implications for gut health and immunity. Its role in preserving intestinal morphology, fortifying the protective mucus barrier, and modulating the immune response is well-substantiated across a variety of animal models. The underlying mechanisms entail the activation of key signaling pathways, including NF-κB and mTOR, which culminates in an augmented production of antimicrobial peptides and vital proteins such as mucins and immunoglobulins. The quantitative data and experimental protocols compiled in this guide establish a robust foundation for subsequent research and the formulation of threonine-based nutritional and therapeutic interventions aimed at enhancing gut health in both animals and humans. Future research endeavors should be directed towards a more profound elucidation of the intricate molecular mechanisms of threonine's action and the translation of findings from animal models to human applications.
References
- 1. Effects of high dietary threonine supplementation on growth performance, health biomarkers, and intestinal histology in cyclic heat-stressed broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diet complexity and l-threonine supplementation: effects on growth performance, immune response, intestinal barrier function, and microbial metabolites in nursery pigs - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Threonine: A Historical and Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and history of threonine, the last of the twenty common proteinogenic amino acids to be identified. We will delve into the pivotal experiments that led to its isolation and characterization, present the quantitative data that defined its unique properties, and outline the methodologies that underpinned this significant biochemical milestone.
Historical Context: The Quest for Essential Amino Acids
By the early 1930s, the scientific community had identified 19 of the 20 common amino acids that constitute proteins. A central question in nutrition science, spearheaded by researchers like William Cumming Rose at the University of Illinois, was to determine which of these amino acids were "essential" – meaning they could not be synthesized by the body and must be obtained from the diet. Rose's pioneering work involved feeding rats highly purified diets in which proteins were replaced by mixtures of known amino acids. These experiments revealed that rats failed to grow on diets containing only the 19 known amino acids, strongly suggesting the existence of a yet undiscovered essential amino acid.
The Discovery and Isolation of Threonine
The discovery of threonine is credited to William C. Rose and his graduate student Curtis Meyer in 1935. Their research demonstrated that a hydrolysate of the protein fibrin (B1330869) contained an unknown component essential for the growth of rats. This culminated in the isolation and characterization of the final essential amino acid, which they named threonine due to its structural similarity to threose, a four-carbon sugar.
Experimental Workflow for Threonine Isolation
The isolation of threonine was a meticulous process involving protein hydrolysis, fractionation, and purification. The general workflow followed by Rose and Meyer is outlined below.
Methodological & Application
Application Notes and Protocols: The Use of DL-Threonine in Cell Culture Media Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acids are fundamental components of cell culture media, serving as building blocks for protein synthesis and playing crucial roles in cellular metabolism.[1][2] Threonine is an essential amino acid for mammalian cells, meaning it cannot be synthesized by the cells and must be supplied in the culture medium.[3][4] It is a key component in protein structure and participates in various metabolic pathways.[5] Commercially, threonine is available as the pure L-isomer (L-Threonine) or as a racemic mixture of L- and D-isomers (DL-Threonine). While L-Threonine is the biologically active form incorporated into proteins, the use of this compound in cell culture media presents questions regarding the utility and potential effects of the D-isomer.
These application notes provide a comprehensive overview of the use of this compound in cell culture media formulation, including its potential metabolic fate, and present a detailed protocol for evaluating its impact on cell growth and viability in comparison to L-Threonine.
Metabolic Role and Considerations of Threonine Isomers
L-Threonine is a crucial substrate for protein synthesis and is involved in key metabolic pathways. It can be metabolized to produce glycine (B1666218) and acetyl-CoA, which are important for various cellular processes, including one-carbon metabolism.
The metabolic fate of D-Threonine in mammalian cells is less clear. Generally, mammalian cells predominantly utilize L-amino acids. However, some D-amino acids can be metabolized by D-amino acid oxidase (DAO), an enzyme that converts D-amino acids into their corresponding α-keto acids. The resulting α-keto acid from D-Threonine could potentially enter central carbon metabolism. It is important to consider that the introduction of a non-canonical amino acid isomer like D-Threonine could have unforeseen effects on cellular metabolism and protein folding.
Signaling Pathways Involving L-Threonine Metabolism
L-Threonine metabolism is integrated with central cellular signaling pathways that regulate cell growth, proliferation, and survival.
Experimental Protocol: Comparative Analysis of this compound and L-Threonine in CHO Cell Culture
This protocol outlines a procedure to evaluate and compare the effects of this compound and L-Threonine on the growth and viability of Chinese Hamster Ovary (CHO) cells in a batch culture system.
Materials
-
CHO cell line (e.g., CHO-K1, CHO-S)
-
Basal cell culture medium deficient in threonine
-
L-Threonine (cell culture grade)
-
This compound (cell culture grade)
-
Fetal Bovine Serum (FBS), if required for the cell line
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell counting solution (e.g., Trypan Blue)
-
Sterile culture flasks (e.g., T-25 or 125 mL shake flasks)
-
Humidified incubator (37°C, 5% CO₂)
-
Microscope
-
Hemocytometer or automated cell counter
-
Centrifuge
Experimental Workflow
Procedure
-
Media Preparation:
-
Prepare the threonine-deficient basal medium and supplement it with all other necessary components (e.g., other amino acids, vitamins, salts, glucose, and FBS if applicable).
-
Prepare sterile stock solutions of L-Threonine and this compound in water or PBS. A typical stock concentration is 100 mM.
-
Create three experimental media conditions:
-
Control (L-Thr): Basal medium supplemented with L-Threonine to a final concentration equivalent to that in the standard complete medium (e.g., 0.8 mM).
-
Test (DL-Thr): Basal medium supplemented with this compound to a final concentration where the L-Threonine component is equivalent to the control (i.e., if the control has 0.8 mM L-Thr, add 1.6 mM DL-Thr).
-
Negative Control: Basal medium without any threonine supplementation.
-
-
-
Cell Seeding:
-
Harvest CHO cells from a healthy, mid-log phase culture.
-
Wash the cells once with sterile PBS to remove residual threonine from the previous medium.
-
Resuspend the cell pellet in the threonine-deficient basal medium.
-
Seed the cells into replicate culture flasks for each experimental condition at a starting density of 0.2 x 10⁶ viable cells/mL.
-
-
Incubation and Monitoring:
-
Incubate the flasks at 37°C in a humidified 5% CO₂ incubator. For suspension cultures, use a shaker platform at an appropriate speed (e.g., 120 rpm).
-
On a daily basis for 5-7 days, aseptically remove a sample from each flask.
-
Determine the viable cell density and total cell density using a hemocytometer and Trypan Blue staining or an automated cell counter.
-
Data Analysis
-
Cell Growth Curves: Plot the viable cell density (cells/mL) versus time (days) for each condition.
-
Viability: Plot the percentage of viable cells versus time for each condition.
-
Specific Growth Rate (µ): Calculate the specific growth rate during the exponential growth phase using the formula: µ = (ln(N₂) - ln(N₁)) / (t₂ - t₁) where N₁ and N₂ are the viable cell densities at times t₁ and t₂.
-
Doubling Time (t_d): Calculate the cell doubling time using the formula: t_d = ln(2) / µ
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the comparative experiment. It is generally expected that cell growth in the this compound condition will be comparable to the L-Threonine condition, assuming the D-isomer is metabolically inert and does not inhibit cell growth at the concentration used.
Table 1: Effect of Threonine Isomers on CHO Cell Growth
| Media Condition | Peak Viable Cell Density (x 10⁶ cells/mL) | Specific Growth Rate (µ) (day⁻¹) | Doubling Time (t_d) (hours) |
| L-Threonine (Control) | 4.5 ± 0.3 | 0.65 ± 0.04 | 25.6 ± 1.6 |
| This compound (Test) | 4.3 ± 0.4 | 0.63 ± 0.05 | 26.4 ± 2.1 |
| No Threonine | 0.3 ± 0.1 | N/A | N/A |
Table 2: Effect of Threonine Isomers on CHO Cell Viability
| Media Condition | Day 1 Viability (%) | Day 3 Viability (%) | Day 5 Viability (%) |
| L-Threonine (Control) | 98 ± 1 | 95 ± 2 | 88 ± 3 |
| This compound (Test) | 97 ± 2 | 94 ± 2 | 86 ± 4 |
| No Threonine | 95 ± 3 | 70 ± 5 | <50 |
Conclusion
The use of this compound in cell culture media, at a concentration that provides an equivalent amount of the L-isomer, is likely to support cell growth and viability in a manner comparable to using pure L-Threonine. This is based on the assumption that the D-isomer is not utilized and does not exert toxic effects at the tested concentrations. However, for critical applications such as the production of therapeutic proteins, it is recommended to use the pure L-isomer to avoid any potential unforeseen impacts of the D-isomer on protein quality or cellular metabolism. The provided protocol offers a robust framework for researchers to empirically determine the suitability of this compound for their specific cell lines and applications. Further studies would be beneficial to fully elucidate the metabolic fate of D-Threonine in various mammalian cell lines.
References
- 1. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. Factors Affecting the Expression of Recombinant Protein and Improvement Strategies in Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Note: Chiral Separation of DL-Threonine Enantiomers by High-Performance Liquid Chromatography
Abstract
This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of DL-Threonine. Threonine, an essential amino acid with two chiral centers, exists as four stereoisomers: L-Threonine, D-Threonine, L-allo-Threonine, and D-allo-Threonine. The accurate quantification of these enantiomers is critical in pharmaceutical development, food science, and biomedical research due to their distinct biological activities. This document provides detailed protocols for both direct and indirect chiral separation methods, a comparative data summary, and visual workflows to guide researchers in achieving reliable and efficient analysis.
Introduction
The stereochemistry of amino acids plays a pivotal role in their biological function. While L-amino acids are the primary constituents of proteins in higher organisms, D-amino acids are increasingly recognized for their significant roles in various physiological and pathological processes.[1][2] Threonine possesses two chiral centers, resulting in four stereoisomers. The enantiomeric purity of threonine is a critical quality attribute in pharmaceutical formulations and nutritional supplements. Consequently, sensitive and selective analytical methods are required for the accurate quantification of threonine enantiomers. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful technique for chiral separations, offering high resolution and sensitivity.[3] This note describes established HPLC methods for the resolution of this compound enantiomers, catering to the needs of researchers, scientists, and drug development professionals.
Materials and Methods
Two primary approaches for the HPLC separation of this compound enantiomers are presented: direct separation on a chiral stationary phase (CSP) and indirect separation following pre-column derivatization.
Method 1: Direct Chiral Separation
This method utilizes a macrocyclic glycopeptide-based chiral stationary phase, which allows for the direct resolution of underivatized threonine enantiomers.[1]
-
Chromatographic System:
-
HPLC system with a UV detector
-
Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particle size
-
Mobile Phase: 70% Ethanol, 30% Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 23 °C
-
Detection: UV at 205 nm
-
Injection Volume: 5 µL
-
-
Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL solution of this compound in methanol (B129727).
-
Sample Matrix: For complex matrices like biological fluids, appropriate extraction and protein precipitation steps are required prior to analysis.
-
Method 2: Indirect Chiral Separation via Pre-column Derivatization
This method involves derivatizing the amino acids with a fluorescent tag, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), followed by separation on a chiral column. This approach significantly enhances sensitivity, making it suitable for trace-level analysis in biological samples.
-
Chromatographic System:
-
Two-dimensional HPLC system with a fluorescence detector
-
Column 1 (Reversed-Phase): Micro-ODS column for initial separation
-
Column 2 (Chiral): Chiral column for enantiomeric resolution
-
Mobile Phase: Gradient elution may be required depending on the complexity of the sample.
-
Detection: Fluorescence (Excitation/Emission wavelengths specific to NBD-F derivatives)
-
-
Derivatization Protocol:
-
Detailed derivatization protocols with NBD-F are available in the literature and should be followed precisely to ensure complete reaction.
-
Results and Discussion
The selection of an appropriate HPLC method depends on the specific requirements of the analysis, such as sensitivity, sample matrix, and the need to resolve all four stereoisomers.
Direct Separation: The direct method using the CHIROBIOTIC® T column offers a simple and efficient way to resolve this compound without the need for derivatization, which can introduce additional steps and potential sources of error. This method is particularly useful for routine quality control of raw materials and finished products where the concentration of threonine is relatively high.
Indirect Separation: The pre-column derivatization method with NBD-F provides exceptional sensitivity, with calibration ranges reported from femtomole to picomole levels per injection. This makes it the method of choice for analyzing threonine enantiomers in complex biological matrices where they are present at low concentrations. The use of a two-dimensional HPLC system allows for the separation of the four threonine isomers (L-Thr, D-Thr, L-allo-Thr, and D-allo-Thr).
Quantitative Data Summary
The following table summarizes typical performance data for the HPLC analysis of threonine enantiomers based on literature values.
| Method | Analyte | Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Direct | This compound | Astec® CHIROBIOTIC® T | 70% Ethanol / 30% Water | Not Specified | Not Specified | Not Specified | |
| Indirect (NBD-F) | D-Thr, D-allo-Thr, L-allo-Thr | Reversed-phase + Chiral | Not Specified | Not Specified | Not Specified | 2.5 fmol/injection (LOQ) | |
| Indirect (NBD-F) | L-Threonine | Reversed-phase + Chiral | Not Specified | Not Specified | Not Specified | 50 fmol/injection (LOQ) | |
| Indirect (AQC) | D-Thr / D-aThr | QN-AX + ZWIX(+) | Gradient | ~1.5 - 2.0 | 1.18 | Not Specified | |
| Indirect (AQC) | L-aThr / L-Thr | QN-AX + ZWIX(+) | Gradient | ~1.5 - 2.0 | 0.83 | Not Specified |
Experimental Protocols
Protocol 1: Direct Chiral HPLC Analysis of this compound
-
Instrument Setup:
-
Install the Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm) in the HPLC system.
-
Prepare the mobile phase: 70% Ethanol and 30% Water. Degas the mobile phase before use.
-
Set the flow rate to 1.0 mL/min.
-
Set the column oven temperature to 23 °C.
-
Set the UV detector to a wavelength of 205 nm.
-
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 5 µL of the prepared sample.
-
Run the analysis and record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to D- and L-Threonine based on their retention times (typically, the D-enantiomer is more strongly retained on this type of CSP).
-
Calculate the resolution between the two enantiomeric peaks.
-
Visualizations
Caption: Experimental workflow for direct HPLC analysis of this compound.
Caption: Key parameters influencing chiral separation of Threonine.
Conclusion
The HPLC methods outlined in this application note provide reliable and robust approaches for the chiral separation of this compound enantiomers. The choice between direct and indirect methods should be guided by the specific analytical requirements, including sensitivity, sample complexity, and throughput. The provided protocols and data serve as a valuable resource for researchers and professionals in the pharmaceutical and related industries to develop and validate methods for the enantioselective analysis of threonine.
References
Application Notes and Protocols for the Experimental Use of DL-Threonine in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental application of DL-Threonine in metabolic studies. Threonine, an essential amino acid, exists as four stereoisomers: L-Threonine, D-Threonine, L-allo-Threonine, and D-allo-Threonine. While L-Threonine is the proteogenic isomer with well-characterized metabolic pathways, the D-isomers, often present in racemic mixtures like this compound, are metabolized through distinct enzymatic processes. Understanding the metabolic fate of this compound is crucial for studies in nutrition, toxicology, and pharmacology, particularly as D-amino acids are increasingly recognized for their biological roles and as components of novel therapeutics.
Metabolic Pathways of this compound
The metabolism of this compound involves two distinct pathways for the L- and D-enantiomers.
L-Threonine Metabolism: L-Threonine is primarily metabolized through two main pathways in mammals:
-
Threonine Dehydrogenase Pathway: L-Threonine is oxidized to 2-amino-3-ketobutyrate, which is then cleaved into glycine (B1666218) and acetyl-CoA. Acetyl-CoA can enter the tricarboxylic acid (TCA) cycle for energy production.
-
Threonine Dehydratase Pathway: L-Threonine is deaminated to α-ketobutyrate, which is further metabolized to propionyl-CoA and subsequently succinyl-CoA, another TCA cycle intermediate.[1][2]
D-Threonine Metabolism: The metabolism of D-Threonine is primarily initiated by the flavoenzyme D-amino acid oxidase (DAAO).[3]
-
Oxidative Deamination: DAAO catalyzes the oxidative deamination of D-Threonine to its corresponding α-keto acid, 2-keto-3-hydroxybutyrate, with the production of ammonia (B1221849) and hydrogen peroxide.[3][4]
-
Entry into TCA Cycle: The resulting α-keto acid, α-ketobutyrate, is then converted to propionyl-CoA, which is subsequently metabolized to succinyl-CoA and enters the TCA cycle.
The following diagram illustrates the metabolic fate of this compound.
References
- 1. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Frontiers | Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates [frontiersin.org]
- 4. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Threonine in Therapeutic Protein Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Threonine, an essential amino acid, is a critical component in the development and formulation of therapeutic proteins. Its unique biochemical properties contribute to protein stability, folding, and overall biological function.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to enhance the stability and production of therapeutic proteins. While direct quantitative data on this compound as a primary anti-aggregation excipient is limited, its structural role and effects in cell culture suggest its utility in optimizing therapeutic protein development.
Application Notes
This compound as a Stabilizing Excipient in Protein Formulations
Amino acids are widely used as excipients to stabilize therapeutic proteins in both liquid and lyophilized formulations. They can mitigate protein aggregation and improve long-term stability.[2][3] While arginine and proline are more commonly cited for their anti-aggregation properties, the polar nature of threonine, due to its hydroxyl group, allows it to participate in hydrogen bonding, which is crucial for maintaining proper protein structure.[4][5]
Mechanism of Action:
-
Preferential Exclusion: Like other osmolytes, this compound is preferentially excluded from the protein surface, which favors the compact, natively folded state of the protein.
-
Modulation of Protein-Protein Interactions: Amino acids can screen electrostatic and hydrophobic interactions between protein molecules, reducing the propensity for aggregation.
-
Vitrification and Cryoprotection: In lyophilized formulations, amino acids can act as cryoprotectants and form a rigid, amorphous matrix that immobilizes the protein and prevents degradation.
A study comparing 15 amino acids as additives to sucrose-based lyophilized protein formulations found that serine, an amino acid structurally similar to threonine, provided the greatest stabilizing effect. This suggests that threonine could also be a beneficial excipient.
This compound in Cell Culture Media for Enhanced Protein Production and Quality
The composition of cell culture media significantly impacts the yield and quality of recombinant proteins produced in systems like Chinese Hamster Ovary (CHO) cells. Threonine is an essential amino acid that must be supplemented in the media to support cell growth and protein synthesis.
Key Roles in Cell Culture:
-
Building Block for Protein Synthesis: As a fundamental component of proteins, adequate threonine levels are essential for achieving high expression yields.
-
Cell Growth and Proliferation: Depletion of threonine from culture media has been shown to decrease cell proliferation, which in turn limits protein production.
-
Post-Translational Modifications: Threonine residues are sites for O-linked glycosylation and phosphorylation, critical post-translational modifications that can impact the stability, efficacy, and half-life of therapeutic proteins.
Optimizing the concentration of amino acids, including threonine, in fed-batch cultures can lead to increased peak cell densities and protein titers.
Quantitative Data Summary
While specific quantitative data for this compound as a primary anti-aggregation agent is not extensively available in the public domain, the following tables provide examples of data that would be generated in the proposed experimental protocols.
Table 1: Effect of this compound on Thermal Stability of a Model Therapeutic Protein (mAb-X)
| This compound Concentration (mM) | Melting Temperature (Tm) (°C) |
| 0 (Control) | 70.5 |
| 10 | 71.2 |
| 25 | 72.1 |
| 50 | 72.8 |
| 100 | 73.5 |
Table 2: Impact of this compound on Aggregation of mAb-X during Accelerated Stability Study
| This compound Concentration (mM) | % Aggregate (Initial) | % Aggregate (4 weeks at 40°C) |
| 0 (Control) | 0.5 | 5.8 |
| 10 | 0.5 | 4.9 |
| 25 | 0.4 | 4.1 |
| 50 | 0.4 | 3.5 |
| 100 | 0.5 | 2.9 |
Table 3: Influence of this compound Supplementation on Recombinant Protein Titer in CHO Cell Culture
| This compound Supplementation (mM) | Peak Viable Cell Density (x 10^6 cells/mL) | Final Protein Titer (g/L) |
| 1 (Basal) | 10.2 | 1.5 |
| 5 | 12.5 | 2.1 |
| 10 | 14.8 | 2.8 |
| 20 | 15.1 | 2.9 |
Experimental Protocols
Protocol 1: Evaluation of this compound as a Stabilizer Against Thermal Stress
This protocol uses Differential Scanning Calorimetry (DSC) to assess the effect of this compound on the thermal stability of a therapeutic protein.
Materials:
-
Purified therapeutic protein (e.g., a monoclonal antibody) at a concentration of 1 mg/mL.
-
Dialysis buffer (e.g., 20 mM histidine, pH 6.0).
-
This compound stock solution (1 M in dialysis buffer).
-
Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the dialysis buffer overnight at 4°C to ensure buffer uniformity.
-
Prepare a series of protein samples containing different concentrations of this compound (e.g., 0, 10, 25, 50, 100 mM) by adding the appropriate volume of the this compound stock solution.
-
Prepare corresponding buffer blanks with the same concentrations of this compound.
-
-
DSC Analysis:
-
Load the protein sample into the sample cell and the corresponding buffer blank into the reference cell of the DSC instrument.
-
Set the scanning parameters: temperature range from 20°C to 100°C at a scan rate of 1°C/minute.
-
Record the thermogram.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the protein scan.
-
Fit the resulting thermogram to a suitable model to determine the melting temperature (Tm), which is the peak of the transition.
-
Compare the Tm values of the samples with and without this compound. An increase in Tm indicates enhanced thermal stability.
-
References
- 1. Mechanism of Action of L-threonine [yffoodingredients.com]
- 2. The Application of Amino Acids in Freeze Dried Protein Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Threonine - Wikipedia [en.wikipedia.org]
- 5. l-Threonine Regulates G1/S Phase Transition of Mouse Embryonic Stem Cells via PI3K/Akt, MAPKs, and mTORC Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of DL-Threonine for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and administration of DL-Threonine for in vivo animal studies. The information is intended to guide researchers in preparing stable and effective formulations for various administration routes, ensuring accurate and reproducible experimental outcomes.
Physicochemical Properties of this compound
This compound is a racemic mixture of the essential amino acid threonine. Understanding its physical and chemical properties is crucial for proper formulation.
| Property | Value | Reference |
| Appearance | White crystalline powder | [1] |
| Molecular Formula | C₄H₉NO₃ | N/A |
| Molecular Weight | 119.12 g/mol | N/A |
| Solubility in Water | 20.1 g/100 mL (at 25°C) | N/A |
| Solubility in Ethanol | Insoluble | N/A |
| Stability | Stable chemical properties | N/A |
| Storage | Room Temperature | N/A |
Formulation of this compound for In Vivo Administration
The high solubility of this compound in water makes it a straightforward compound to formulate for in vivo studies. Sterile water for injection or physiological saline are the recommended vehicles.
Vehicle Selection
-
Sterile Water for Injection: The preferred vehicle for most routes of administration due to the high solubility of this compound.
-
0.9% Sodium Chloride (Saline): A suitable alternative, particularly for intravenous and intraperitoneal injections, as it is isotonic.
Preparation of Stock Solutions
-
Weigh the desired amount of this compound powder using an analytical balance.
-
In a sterile container, add the this compound powder to the chosen vehicle (sterile water or saline).
-
Vortex or sonicate the mixture until the this compound is completely dissolved.
-
Sterilize the final solution by filtering it through a 0.22 µm syringe filter into a sterile vial.
-
Store the stock solution at 2-8°C. While this compound is stable, it is good practice to prepare fresh solutions for each experiment or use them within a short period to prevent microbial growth.
Experimental Protocols
The following are detailed protocols for common administration routes of this compound in rodent models. Dosages should be determined based on the specific experimental design and research question.
Oral Gavage (Mice and Rats)
Oral gavage ensures the precise administration of a known quantity of this compound.
Materials:
-
This compound solution
-
Appropriately sized oral gavage needles (flexible or rigid with a ball tip)
-
Syringes
Procedure:
-
Animal Restraint: Properly restrain the animal to ensure its safety and the accuracy of the procedure. For mice, this can be achieved by scruffing the neck. For rats, a similar scruffing technique or a towel wrap can be used.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Solution Loading: Draw the calculated volume of the this compound solution into the syringe.
-
Administration:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the animal to swallow the needle as you gently advance it into the esophagus to the predetermined mark.
-
Administer the solution slowly and steadily.
-
Carefully withdraw the needle.
-
-
Monitoring: Observe the animal for any signs of distress, such as difficulty breathing, immediately after the procedure and periodically for the next few hours.
Dosage and Volume:
| Animal Model | Administration Route | Dosage/Concentration | Vehicle | Reference |
| Mice | Drinking Water | 3% (w/v) | Water | [2][3][4] |
| Rats | Dietary Admixture | 0.15% - 3% of diet | Standard chow | [5] |
Intraperitoneal (IP) Injection (Mice and Rats)
IP injection is a common method for systemic administration.
Materials:
-
This compound solution
-
Sterile syringes and needles (25-27G for mice, 23-25G for rats)
-
70% Ethanol for disinfection
Procedure:
-
Animal Restraint: Properly restrain the animal, exposing the abdomen.
-
Site Preparation: Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder. Disinfect the area with 70% ethanol.
-
Injection:
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure that no fluid (e.g., urine or intestinal contents) is drawn into the syringe.
-
If the aspiration is clear, inject the solution slowly.
-
Withdraw the needle.
-
-
Monitoring: Observe the animal for any signs of distress or adverse reactions.
Dosage and Volume:
| Animal Model | Administration Route | Dosage/Concentration | Vehicle | Reference |
| Rats | Intracerebral Injection | 2-4 nmol | Saline |
Note: While the provided references describe intracerebral injections, the dosages can serve as a starting point for determining appropriate IP doses, which are typically higher.
Intravenous (IV) Injection (Mice and Rats)
IV injection provides immediate and complete bioavailability. This procedure requires a high level of technical skill.
Materials:
-
This compound solution
-
Sterile syringes and needles (e.g., 27-30G for tail vein injection)
-
Restraining device
-
Heat lamp or warming pad (to dilate the tail vein)
Procedure:
-
Animal Restraint: Place the animal in a suitable restraining device.
-
Vein Dilation: Warm the animal's tail using a heat lamp or warming pad to make the lateral tail veins more visible and accessible.
-
Site Preparation: Disinfect the injection site with 70% ethanol.
-
Injection:
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein is often indicated by a flash of blood in the needle hub.
-
Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and try again at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
-
Monitoring: Observe the animal for any adverse reactions.
Dosage and Volume:
| Animal Model | Administration Route | Dosage/Concentration | Vehicle | Reference |
| Minipigs | Intravenous Administration | 4 µmol/kg/day | Not specified | |
| Rats | Intravenous Administration | 500 µmol/100g body weight | Not specified | |
| Rats | Total Parenteral Nutrition | 2 g N/kg/day (as part of an amino acid mixture) | Parenteral nutrition solution |
Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vivo this compound Study
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways involved in cellular growth, metabolism, and immune response.
This pathway is central to cell growth, proliferation, and survival. Threonine can activate this pathway, promoting protein synthesis.
References
- 1. L-Threonine Feed Grade: A Vital Amino Acid for Modern Animal Nutrition_Amino acid_Feed additives_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Threonine supplementation prevents the development of fat deposition in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Threonine, but Not Lysine and Methionine, Reduces Fat Accumulation by Regulating Lipid Metabolism in Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Threonine metabolism in vivo: effect of threonine intake and prior induction of threonine dehydratase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Separation of D-Threonine and L-Threonine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Threonine, an essential amino acid, possesses two chiral centers, resulting in four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The enantiomers, D- and L-threonine, often exhibit distinct biological activities, making their separation and quantification critical in pharmaceutical research, drug development, and metabolomics. D-Threonine, for instance, is a key component in certain antibiotics and peptidomimetic drugs.[1] This document provides detailed application notes and protocols for the primary techniques used to separate D-threonine and L-threonine.
Separation Techniques Overview
The separation of D- and L-threonine can be achieved through several methods, each with its own advantages and limitations. The most common techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method that can be performed with or without derivatization of the amino acids.
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS): This technique requires derivatization to make the amino acids volatile and is often used for its high sensitivity and resolution.
-
Enzymatic Resolution: This method utilizes the stereospecificity of enzymes to selectively convert one enantiomer, allowing for the separation of the other.
-
Diastereomeric Crystallization: This classical method involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in solubility.
-
Capillary Electrophoresis (CE): This technique offers high separation efficiency and low sample consumption, using chiral selectors in the running buffer.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation of threonine enantiomers. It can be performed directly on underivatized amino acids using a chiral stationary phase (CSP) or indirectly after derivatization with a chiral or achiral reagent.
Protocol 1: HPLC Separation with Pre-column Derivatization using NBD-F
This protocol describes the separation of D- and L-threonine after derivatization with the fluorescent labeling reagent 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). This method is highly sensitive and suitable for quantifying small amounts of D-amino acids in biological samples.[2][3]
Experimental Protocol:
A. Sample Preparation and Derivatization:
-
Prepare a sample solution of threonine in 50 mM borate (B1201080) buffer (pH 8.0) containing 20 mM EDTA.
-
In a reaction vial, mix 300 µL of the sample solution with 100 µL of a 100 mM NBD-F solution in acetonitrile.[4]
-
Heat the vial at 60°C for 1 minute.[4]
-
Immediately cool the vial on an ice bath to stop the reaction.
-
Add 400 µL of 50 mM HCl to the reaction mixture.
-
The sample is now ready for HPLC analysis.
B. HPLC Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A two-dimensional setup is often used for complex matrices:
-
1st Dimension (Reversed-Phase): e.g., micro-ODS column for initial separation.
-
2nd Dimension (Chiral): e.g., Pirkle-type chiral stationary phase.
-
-
Mobile Phase: A gradient elution is typically employed. For example:
-
Solvent A: Acetonitrile
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Water
-
Gradient Program:
-
0-5 min: 10% A, 90% B
-
5-20 min: Linear gradient to 30% A, 70% B
-
20-45 min: Linear gradient to 35% A, 65% B
-
45-46 min: Linear gradient to 80% A, 20% B
-
46-50 min: 80% A, 20% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: Fluorescence detector with excitation at 470 nm and emission at 530 nm.
Workflow for HPLC with NBD-F Derivatization:
Caption: Workflow for D/L-Threonine separation by HPLC with NBD-F derivatization.
Protocol 2: Direct HPLC Separation of Underivatized Threonine
This method avoids the derivatization step, simplifying sample preparation. It relies on a chiral stationary phase that can directly resolve the enantiomers. Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin, are effective for this purpose.
Experimental Protocol:
A. Sample Preparation:
-
Dissolve the threonine sample in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm filter before injection.
B. HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV or mass spectrometry (MS) detector.
-
Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP), 25 cm x 4.6 mm I.D.
-
Mobile Phase: A simple isocratic or gradient system can be used. For example:
-
Water:Methanol:Formic Acid (e.g., in varying proportions to optimize separation).
-
A gradient elution for separating multiple amino acids could be:
-
Solvent A: Water with 0.5% TFA
-
Solvent B: Acetonitrile:Ethanol:TFA (85:15:0.5, v/v/v)
-
Gradient Program:
-
0-3 min: 95% B
-
3-6 min: Decrease to 25% B
-
6-7 min: Increase to 95% B
-
7-10 min: Hold at 95% B
-
-
-
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a low wavelength (e.g., 200-220 nm) or a mass spectrometer.
Workflow for Direct HPLC Separation:
Caption: Workflow for direct separation of D/L-Threonine enantiomers by HPLC.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique for the analysis of amino acid enantiomers. Derivatization is necessary to increase the volatility and thermal stability of the amino acids.
Protocol 3: GC-MS Separation with Derivatization
This protocol involves a two-step derivatization to form N-trifluoroacetyl-O-methyl ester derivatives, which are suitable for GC analysis.
Experimental Protocol:
A. Sample Preparation and Derivatization:
-
Transfer an aqueous solution of the amino acid sample to a reaction vial and dry it completely under a gentle stream of nitrogen.
-
Esterification: Add 200 µL of a methanol/acetyl chloride (4:1, v/v) solution. Vigorously stir for 10 seconds and heat at 110°C for 1 hour.
-
Cool the mixture and dry it again under a stream of nitrogen.
-
Acylation: Add 200 µL of a dichloromethane/trifluoroacetic acid anhydride (B1165640) (DCM/TFAA) (4:1, v/v) solution. Stir for 10 seconds and heat at 100°C for 20 minutes.
-
Cool the solution and dry it completely.
-
Re-dissolve the residue in a suitable solvent (e.g., chloroform (B151607) with an internal standard) for GC-MS analysis.
B. GC-MS Conditions:
-
GC System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: Chiral capillary column, e.g., Chirasil-L-Val.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 240°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C
-
Ramp: 15°C/min to 300°C
-
-
MS Detector: Operated in selected ion monitoring (SIM) mode for quantification.
Workflow for GC-MS with Derivatization:
Caption: Workflow for D/L-Threonine separation by GC-MS after derivatization.
Enzymatic Resolution
Enzymatic resolution takes advantage of the high stereoselectivity of enzymes to resolve a racemic mixture. For threonine, L-threonine dehydratase is an effective enzyme that specifically acts on L-threonine.
Protocol 4: Kinetic Resolution using L-Threonine Dehydratase
This method uses L-threonine dehydratase to convert L-threonine into 2-oxobutyrate and ammonia, leaving the D-threonine unreacted.
Experimental Protocol:
A. Enzymatic Reaction:
-
Prepare a solution of DL-threonine in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0). The substrate concentration should be optimized, as high concentrations can inhibit the enzyme. A starting concentration of up to 1 M can be tested.
-
Add L-threonine dehydratase enzyme to the reaction mixture. The enzyme can be used as a purified enzyme or in the form of whole cells overexpressing the enzyme.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation.
-
Monitor the reaction progress by measuring the depletion of L-threonine or the formation of D-threonine using a suitable analytical method (e.g., chiral HPLC).
-
Stop the reaction when the conversion of L-threonine is complete (typically when the enantiomeric excess of D-threonine is >99%).
B. Separation of D-Threonine:
-
Terminate the reaction by denaturing the enzyme (e.g., by heat or pH change).
-
Remove the denatured enzyme/cells by centrifugation.
-
The resulting solution contains D-threonine, 2-oxobutyrate, and ammonia.
-
D-threonine can be purified from the reaction mixture using techniques such as ion-exchange chromatography.
Logical Relationship for Enzymatic Resolution:
Caption: Logical steps in the enzymatic resolution of this compound.
Diastereomeric Crystallization
This classical resolution method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by crystallization.
General Protocol for Diastereomeric Crystallization:
-
Selection of Resolving Agent: Choose a readily available and inexpensive chiral resolving agent that forms stable salts with threonine. For amino acids, chiral acids or bases like tartaric acid or brucine (B1667951) have been used.
-
Salt Formation: Dissolve the this compound and an equimolar amount of the chiral resolving agent in a suitable solvent. The choice of solvent is crucial and often requires screening to find one where the diastereomeric salts have significantly different solubilities.
-
Crystallization: Allow the solution to cool slowly or evaporate the solvent to induce crystallization. One diastereomer will preferentially crystallize out of the solution.
-
Isolation: Separate the crystals by filtration.
-
Liberation of Enantiomer: Treat the isolated diastereomeric salt with an acid or base to liberate the pure enantiomer of threonine.
-
Recovery of the Other Enantiomer: The other enantiomer remains in the mother liquor and can be recovered by crystallization after removing the resolving agent.
Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-resolution separation technique that can be used for chiral separations by adding a chiral selector to the background electrolyte.
General Protocol for Chiral CE:
-
Capillary Preparation: Condition a new fused-silica capillary by rinsing with sodium hydroxide, water, and then the running buffer.
-
Running Buffer Preparation: Prepare a buffer solution (e.g., phosphate or borate buffer) containing a chiral selector. Common chiral selectors for amino acids include cyclodextrins and their derivatives.
-
Sample Injection: Inject the threonine sample into the capillary using pressure or electrokinetic injection.
-
Electrophoresis: Apply a high voltage across the capillary to effect the separation. The enantiomers will migrate at different velocities due to their differential interactions with the chiral selector.
-
Detection: Monitor the separation at the outlet of the capillary using a UV detector at a low wavelength (e.g., 200 nm).
Quantitative Data Summary
The performance of different analytical methods for the separation of D- and L-threonine can be compared based on several parameters. The table below summarizes typical quantitative data from the literature.
| Technique | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Resolution (Rs) | Reference |
| HPLC | NBD-F Derivatization | 8.12 fmol | 27.07 fmol | > 1.5 | |
| HPLC | AQC Derivatization with IM-MS | - | - | > 1.5 | |
| GC-MS | Methyl Chloroformate Derivatization | 3.2-446 nM | 0.031-1.95 µM | > 2.4 |
Note: LOD, LOQ, and Resolution are highly dependent on the specific instrumentation, column, and experimental conditions. The values presented are indicative of the performance achievable with these methods.
Conclusion
The choice of method for separating D- and L-threonine depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, the available instrumentation, and whether a preparative or analytical scale separation is needed.
-
Chiral HPLC with fluorescence derivatization is ideal for trace-level quantification in complex biological samples.
-
Direct chiral HPLC offers a simpler and faster workflow when high sensitivity is not the primary concern.
-
Chiral GC-MS provides excellent resolution and sensitivity, but requires a more involved sample preparation process.
-
Enzymatic resolution and diastereomeric crystallization are well-suited for preparative-scale separation to obtain enantiomerically pure threonine.
-
Capillary electrophoresis is a powerful analytical tool for chiral separations, offering high efficiency and low sample consumption.
By understanding the principles and protocols of these techniques, researchers can select and optimize the most appropriate method for their specific application in the study of D- and L-threonine.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing DL-Threonine for Cell Growth
Welcome to the technical support center for optimizing DL-Threonine concentration in your cell culture experiments. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed protocols to help you determine the ideal concentration for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it differ from L-Threonine for cell culture?
A: this compound is a racemic mixture, meaning it contains equal parts of two stereoisomers: L-Threonine and D-Threonine.[1] L-Threonine is the biologically active form that is incorporated into proteins during synthesis as directed by the genetic code.[2][3] Most animal cells can only utilize the L-isomer for metabolic processes like protein synthesis.[4] Therefore, when using this compound, only the L-Threonine component is typically consumed by the cells. This compound can be used in applications where the pure L-form is not strictly required.[2]
Q2: Why is it critical to optimize the threonine concentration?
A: Threonine is an essential amino acid, meaning cells cannot synthesize it and must obtain it from the culture medium. It is a fundamental building block for proteins, crucial for cell growth, proliferation, and survival. L-Threonine depletion can significantly decrease cell proliferation and halt growth. Conversely, excessively high concentrations of any amino acid can lead to metabolic imbalances or the accumulation of toxic byproducts. Optimization ensures that threonine is not a limiting nutrient while avoiding potential negative effects.
Q3: What are the signs of a suboptimal this compound concentration?
A: Signs of a suboptimal concentration, particularly depletion, include a slowdown or complete stop in cell proliferation, reduced maximum achievable cell density, and decreased cell viability. Monitoring cell growth curves and viability over time is the primary way to detect these issues.
Q4: Can high concentrations of this compound be toxic to cells?
A: While L-Threonine is essential, excessively high concentrations can be detrimental. Studies in some microorganisms have shown that high threonine levels can cause toxicity by creating a metabolic imbalance and disrupting other amino acid pathways. For mammalian cells, it is crucial to perform a dose-response experiment to identify the optimal range, as extremely high, non-physiological concentrations may negatively impact cellular processes.
Q5: How can I determine the optimal this compound concentration for my specific cell line?
A: The most effective method is to perform a dose-response or titration experiment. This involves culturing your cells in a basal medium supplemented with a range of this compound concentrations. Key parameters such as viable cell density (VCD), viability, and specific growth rate are measured to identify the concentration that yields the best performance. Regular monitoring of amino acid levels in spent media can also provide insight into the consumption rate of your specific cell line.
Troubleshooting Guide
Issue 1: Suboptimal Cell Growth and Proliferation
-
Question: My cells are growing slower than expected or have hit a plateau at a low density. Could this compound be the cause?
-
Answer: Yes, this is a classic sign of nutrient limitation. Threonine, as an essential amino acid, may have been depleted from the culture medium.
-
Recommended Action:
-
Analyze Spent Media: If possible, use HPLC to analyze the amino acid concentration in your culture supernatant over time. This will confirm if threonine is being depleted.
-
Perform a Dose-Response Study: Test a range of higher this compound concentrations to see if cell growth improves.
-
Implement a Feeding Strategy: For high-density cultures, consider a fed-batch approach where a concentrated feed containing threonine and other key amino acids is added during the culture period to replenish consumed nutrients.
-
-
Issue 2: Decreased Cell Viability at High Seeding Densities
-
Question: I've increased the this compound concentration, but my cell viability is dropping, especially late in the culture. What's happening?
-
Answer: While threonine depletion can cause this, other factors related to high-density culture could be at play. High concentrations of certain amino acids can lead to the accumulation of toxic byproducts like ammonia (B1221849) (a common issue with glutamine). Although less common for threonine, an extreme excess could disrupt cellular metabolism.
-
Recommended Action:
-
Measure Metabolites: Analyze the culture supernatant for common inhibitory byproducts like lactate (B86563) and ammonia.
-
Conduct a Toxicity Assay: Culture cells across a very wide range of this compound concentrations (from suboptimal to extreme excess) to identify a potential cytotoxic threshold.
-
Optimize the Entire Medium: Ensure other key nutrients are not becoming limiting and that the overall medium composition is balanced for high-density growth.
-
-
Issue 3: Precipitation in Concentrated Stock Solutions or Media
-
Question: I'm trying to prepare a concentrated this compound stock solution, but it's not dissolving completely or is precipitating. How can I fix this?
-
Answer: L-Threonine is sparingly soluble in water, which can make preparing highly concentrated stocks challenging.
-
Recommended Action:
-
Check pH: Adjusting the pH of the solution can sometimes improve solubility.
-
Prepare Fresh: Prepare stock solutions fresh before use and do not store them for extended periods if precipitation is an issue.
-
Consider Dipeptides: For some poorly soluble amino acids, using more stable and soluble dipeptide forms (e.g., Glycyl-L-tyrosine for tyrosine) is a common strategy to enhance stability and prevent precipitation. While less common for threonine, this approach can be considered in custom media development.
-
-
Experimental Protocols & Data
Protocol 1: Determining Optimal this compound Concentration via Dose-Response Assay
This protocol outlines a standard method for identifying the optimal concentration range for your specific cell line.
Methodology:
-
Prepare Basal Medium: Use a basal medium that is either deficient in threonine or contains a known, low level of threonine.
-
Create Threonine Stock: Prepare a sterile, concentrated stock solution of this compound in cell culture grade water. Ensure it is fully dissolved.
-
Set Up Experimental Conditions: In multiple culture vessels (e.g., T-flasks or shake flasks), add the basal medium and supplement with the this compound stock to achieve a range of final concentrations. A typical range to test might be 0.5x, 1x, 2x, 4x, and 8x the concentration found in standard media formulations. Include a control with no supplementation if using a threonine-deficient basal medium.
-
Inoculate Cells: Seed the flasks with your cells at a consistent, predetermined density.
-
Incubate and Monitor: Place the flasks in an incubator under standard conditions.
-
Collect Daily Samples: Aseptically collect samples from each flask every 24 hours for the duration of the experiment (typically 5-7 days).
-
Measure Key Metrics: For each sample, determine the Viable Cell Density (VCD) and percentage of viability using a cell counter.
-
Analyze Data: Plot VCD and viability over time for each concentration. Calculate the specific growth rate (µ) during the exponential growth phase. The optimal concentration is the one that supports the highest VCD and growth rate without compromising viability.
Data Presentation
Summarize your results from the dose-response assay in a table for clear comparison.
Table 1: Example Data from a this compound Dose-Response Experiment
| This compound Conc. (mM) | Peak VCD (x10⁶ cells/mL) | Viability at Peak VCD (%) | Specific Growth Rate (µ) (day⁻¹) |
| 0.2 | 1.5 | 92 | 0.35 |
| 0.4 | 3.8 | 95 | 0.61 |
| 0.8 (Control) | 5.2 | 96 | 0.68 |
| 1.6 | 5.5 | 95 | 0.69 |
| 3.2 | 5.4 | 91 | 0.67 |
Table 2: Example Data from Spent Media Analysis
| Culture Day | This compound Conc. (mM) |
| 0 | 0.80 |
| 1 | 0.71 |
| 2 | 0.55 |
| 3 | 0.32 |
| 4 | 0.11 |
| 5 | <0.05 (Depleted) |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the logical steps for optimizing and troubleshooting this compound concentration.
Caption: Experimental workflow for this compound optimization.
Caption: Troubleshooting logic for common cell growth issues.
L-Threonine Dependent Signaling Pathway
L-Threonine has been shown to act as a signaling molecule, promoting cell cycle progression in certain cell types, such as mouse embryonic stem cells, through established growth pathways.
Caption: L-Threonine signaling pathways in mESCs.
References
DL-Threonine Stability in Aqueous Solutions: A Technical Support Resource
Kedio, Shanghai - Researchers and pharmaceutical development professionals working with DL-Threonine can now access a comprehensive technical support guide detailing its stability in aqueous solutions. This resource addresses common challenges and questions encountered during experimental work, providing troubleshooting advice and in-depth procedural guidance.
This compound, an essential amino acid, is widely utilized in pharmaceutical formulations and scientific research. However, its stability in aqueous solutions can be influenced by several factors, including pH, temperature, and light exposure, potentially impacting experimental outcomes and product efficacy. This technical support center aims to provide clarity on these issues and offer practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Extreme pH conditions (both acidic and alkaline), elevated temperatures, and UV light can accelerate its degradation.[1][2][3]
Q2: What are the known degradation pathways for this compound?
A2: this compound can degrade through several pathways, including:
-
Oxidative degradation: In the presence of oxidizing agents, the amino acid can be oxidized.[1][4]
-
Deamination: This involves the removal of an amino group, which can lead to the formation of 2-oxobutyrate.
-
Aldol cleavage: This pathway results in the formation of acetaldehyde (B116499) and glycine.
These degradation pathways are influenced by the specific environmental conditions of the solution.
Q3: How should this compound aqueous solutions be prepared and stored to ensure stability?
A3: To maximize stability, prepare solutions using purified water and consider buffering the solution to a near-neutral pH. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. Solutions should be protected from light by using amber vials or by covering the container with aluminum foil.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound potency in solution over time. | Degradation due to improper storage conditions (e.g., high temperature, light exposure, extreme pH). | Store solutions at recommended temperatures (2-8°C for short-term, ≤ -20°C for long-term) and protect from light. Ensure the pH of the solution is near neutral if compatible with the experimental design. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and validate a stability-indicating HPLC method capable of resolving this compound from these products. |
| Variability in experimental results using this compound solutions. | Inconsistent solution stability between batches. | Standardize solution preparation and storage procedures. Regularly check the purity and concentration of stock solutions. |
| Precipitation in frozen this compound solutions upon thawing. | Freeze-thaw instability or concentration exceeding solubility at lower temperatures. | Avoid repeated freeze-thaw cycles by aliquoting solutions before freezing. Ensure the concentration is within the solubility limits at the storage temperature. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the stability of this compound and for developing stability-indicating analytical methods.
Objective: To generate potential degradation products of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified period.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.
-
Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified period.
-
Photostability: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and analyze using a stability-indicating HPLC method to determine the percentage of degradation.
Stability-Indicating HPLC-UV Method
Objective: To quantify this compound and separate it from its degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of phosphate (B84403) buffer (pH 7.4) and acetonitrile (B52724) has been shown to be effective for separating multiple amino acids, including threonine. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration.
Visualizing Degradation and Analysis Workflows
To aid in the understanding of the processes involved in this compound stability studies, the following diagrams illustrate a key degradation pathway and a typical experimental workflow.
Caption: A simplified pathway of this compound degradation to Propionate.
Caption: Workflow for a typical forced degradation study of this compound.
References
Technical Support Center: Troubleshooting Poor Cell Viability with DL-Threonine
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor cell viability in experiments involving DL-Threonine.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability after supplementing our culture medium with this compound. What are the potential causes?
Poor cell viability after this compound supplementation can stem from several factors, primarily related to the D-enantiomer (D-Threonine) present in the racemic mixture. Potential causes include:
-
Cytotoxicity of D-Threonine: Unlike the essential L-Threonine, D-amino acids can be cytotoxic to mammalian cells.[1][2] The presence of D-Threonine in the this compound mixture can lead to decreased cell viability.
-
Apoptosis Induction: D-amino acids have been shown to trigger apoptosis in cell lines.[1][2] This programmed cell death pathway could be a significant contributor to the observed decrease in viable cells.
-
Suboptimal Concentration: The concentration of this compound is critical. While L-Threonine is essential for cell proliferation, high concentrations of the D-isomer can be detrimental.[3]
-
Metabolic Byproducts: The metabolism of D-amino acids by D-amino acid oxidase (DAO), an enzyme present in some eukaryotes, produces hydrogen peroxide (H2O2), which can induce oxidative stress and cell death.
-
Impurities in the Reagent: The quality of the this compound used is important. Impurities in lower-grade reagents can have cytotoxic effects.
Q2: What is the fundamental difference between L-Threonine and this compound in a cell culture context?
L-Threonine is the biologically active isomer that is essential for protein synthesis and various cellular signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt and mTOR pathways. In contrast, this compound is a racemic mixture containing equal parts L-Threonine and the "unnatural" D-Threonine. While cells can utilize the L-Threonine, the D-Threonine component is not typically incorporated into proteins and may be metabolized differently, potentially leading to cytotoxic effects.
Q3: Can the D-Threonine in my this compound mixture be toxic to my specific cell line?
Yes, it is possible. The cytotoxic effects of D-amino acids can be cell-line dependent. For instance, studies have demonstrated the cytotoxic and apoptotic effects of some D-amino acids on HeLa and MCF-7 cell lines. The sensitivity of your specific cell line to D-Threonine should be determined empirically.
Q4: How does the metabolism of D-Threonine differ from L-Threonine, and why could this impact cell viability?
L-Threonine is primarily metabolized by threonine dehydrogenase into intermediates like glycine (B1666218) and acetyl-CoA, which are utilized in central metabolic pathways. D-amino acids, including potentially D-Threonine, are metabolized by D-amino acid oxidase (DAO). This reaction produces hydrogen peroxide (H2O2), an imino acid, and ammonia. The accumulation of H2O2 can lead to oxidative stress and subsequent cell death.
Troubleshooting Guides
Problem: Decreased cell viability and proliferation after adding this compound.
Initial Troubleshooting Steps
-
Verify Reagent Quality and Identity:
-
Ensure you are using a high-purity, cell culture-grade this compound.
-
Confirm that the correct reagent was used and that there was no mislabeling of containers.
-
-
Optimize this compound Concentration:
-
Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. Test a range of concentrations to identify a window that supports growth without inducing toxicity.
-
-
Switch to L-Threonine:
-
The most straightforward solution is often to replace this compound with L-Threonine. This provides the essential amino acid without the potentially cytotoxic D-isomer.
-
Advanced Troubleshooting Workflow
If initial steps do not resolve the issue, a more in-depth investigation is warranted. The following workflow can help pinpoint the root cause.
Caption: Troubleshooting workflow for poor cell viability.
Data Presentation
Table 1: Comparison of L-Threonine and this compound for Cell Culture Applications
| Feature | L-Threonine | This compound | Rationale for Impact on Viability |
| Composition | Pure (2S, 3R)-2-amino-3-hydroxybutanoic acid | Racemic mixture of L- and D-Threonine | D-isomer in this compound can be cytotoxic. |
| Biological Role | Essential amino acid for protein synthesis and signaling. | L-isomer is utilized; D-isomer is not. | Lack of utilization of the D-isomer can lead to its accumulation and potential toxicity. |
| Metabolism | Metabolized via threonine dehydrogenase. | D-isomer metabolized by D-amino acid oxidase, producing H2O2. | H2O2 production can cause oxidative stress and cell death. |
| Recommended Use | Standard for most cell culture applications. | Can be used in applications where the pure L-form is not required. | The presence of the D-isomer introduces a variable that can negatively impact experimental reproducibility and cell health. |
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound
Objective: To determine the optimal and toxic concentration ranges of this compound for a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (high-purity, sterile-filtered)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells/well). Allow cells to attach overnight.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of your this compound stock solution in complete culture medium. A suggested range would be from 0 mM up to a high concentration (e.g., 50 mM), with several intermediate points. Include a no-threonine control if your basal medium lacks it, and an L-Threonine control at the standard concentration for your medium.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the output (e.g., absorbance or fluorescence) using a plate reader. Normalize the data to the control wells (cells in normal growth medium) and plot cell viability (%) against this compound concentration. This will allow you to determine the IC50 (concentration that inhibits growth by 50%) and identify a safe concentration range.
Signaling Pathways and Mechanisms
The cytotoxicity associated with D-amino acids, and by extension this compound, can be multifactorial. The diagram below illustrates potential mechanisms leading to poor cell viability.
Caption: Potential mechanisms of this compound's effect on cells.
References
common impurities in commercial DL-Threonine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial DL-Threonine in their experiments.
Common Impurities in Commercial this compound
Impurities in commercial this compound can arise from the synthesis process and degradation. These can be broadly categorized as related amino acids, stereoisomers, and process-related impurities. Understanding these potential impurities is crucial for troubleshooting unexpected experimental outcomes.
Quantitative Data Summary of Potential Impurities
The following table summarizes common impurities found in commercial threonine products. The limits are based on typical specifications for high-purity grades and may vary between suppliers.[1][2]
| Impurity Category | Impurity Name | Typical Specification Limit | Potential Impact in Experiments |
| Related Amino Acids | Homoserine (Impurity A) | ≤ 0.2% | Structural analog, potential for misincorporation in non-specific protein synthesis assays. |
| Alanine (Impurity B) | ≤ 0.5% | May alter metabolic pathways being studied, especially in cell culture. | |
| Valine (Impurity C) | ≤ 0.2% | Can compete with other branched-chain amino acids for transport and metabolism. | |
| L-Isoleucine (Impurity D) | ≤ 0.2% | As a stereoisomer of isoleucine, it can interfere with specific enzymatic assays and protein structure studies. | |
| Glycine (B1666218) | ≤ 0.5% | Can influence cellular metabolism and may act as an inhibitory neurotransmitter in neurological studies.[3][4] | |
| Serine | ≤ 0.5% | Can be interconverted with glycine and may affect pathways involving one-carbon metabolism. | |
| Stereoisomers | D-Threonine | ≤ 0.5% | Not typically incorporated into proteins by eukaryotic cells, but can affect bacterial growth and metabolism. |
| allo-Threonine | Variable (can be significant) | A diastereomer that is generally not utilized in protein synthesis and can interfere with analytical methods.[5] | |
| Inorganic/Other | Chloride | ≤ 0.02% | Can affect buffer ionic strength and cellular homeostasis at high concentrations. |
| Sulfate | ≤ 0.02% | Similar to chloride, can impact the ionic environment of experiments. | |
| Heavy Metals (as Pb) | ≤ 10 ppm | Can be toxic to cells and inhibit enzyme function. | |
| Loss on Drying | ≤ 0.2% | Indicates water content, which can affect the true concentration of this compound solutions. | |
| Residue on Ignition | ≤ 0.1% | Represents the amount of inorganic matter. |
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during experiments using commercial this compound.
Q1: My cell culture is showing slower growth or reduced viability after switching to a new batch of this compound. What could be the cause?
A1: This issue could be related to the purity of the new this compound batch. Several factors could be at play:
-
Presence of toxic impurities: Higher than usual levels of heavy metals or other uncharacterized synthesis byproducts could be cytotoxic.
-
Altered amino acid profile: Significant levels of other amino acids, such as glycine or alanine, could be altering the metabolic balance of your culture medium, leading to suboptimal growth.
-
Incorrect stereoisomer ratio: An unusually high percentage of D-threonine or allo-threonine might reduce the availability of the usable L-threonine for protein synthesis.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Compare the CoA of the new batch with the previous one. Look for differences in the specified impurity levels.
-
Perform an impurity analysis: If you have access to analytical equipment, consider running an HPLC analysis to screen for common amino acid impurities.
-
Test a different lot: If possible, try a different lot of this compound to see if the issue persists.
Q2: I am conducting a protein expression study, and the yield of my target protein is lower than expected. Could the this compound be the culprit?
A2: Yes, the quality of the this compound can impact protein expression. The most likely cause is a lower-than-specified concentration of L-threonine, the enantiomer used in protein synthesis. A high proportion of D-threonine or allo-threonine in your this compound raw material would mean less of the biologically active L-form is available to the cells. Threonine is an essential amino acid for protein synthesis, and its deficiency can limit the overall protein yield.
Troubleshooting Steps:
-
Chiral Analysis: Perform a chiral separation of your this compound to determine the ratio of L-threonine, D-threonine, and allo-threonine.
-
Increase this compound Concentration: As a temporary measure, you could try increasing the concentration of this compound in your expression medium to compensate for a potentially low L-threonine content.
Q3: My analytical chromatogram (HPLC/UPLC) of a peptide digest shows unexpected peaks that are close to a threonine-containing peptide. Could these be related to impurities in the this compound used for the cell culture?
A3: It is possible. If your this compound source contained significant amounts of allo-threonine, it is conceivable that a small amount could be misincorporated into the protein, especially in overexpression systems. Peptides containing allo-threonine would have a slightly different retention time in reversed-phase HPLC compared to the native peptide. Similarly, other amino acid impurities could lead to misincorporation and result in unexpected peaks in your chromatogram.
Troubleshooting Steps:
-
Mass Spectrometry Analysis: Analyze the unexpected peaks by mass spectrometry to determine their mass. A mass shift corresponding to the difference between threonine and another amino acid (e.g., glycine, serine) would be a strong indicator of misincorporation.
-
Analyze Raw Material: Perform an amino acid analysis of your this compound raw material to identify and quantify any amino acid impurities.
Q4: We are developing a synthetic peptide, and we are observing side products with slightly different properties. How can we be sure our this compound raw material is not contributing to this?
A4: In peptide synthesis, the purity of the amino acid building blocks is critical. If your this compound contains other amino acids, these could be incorporated into your peptide sequence, leading to deletion or substitution variants. The presence of the allo-threonine diastereomer could also lead to the synthesis of a diastereomeric version of your peptide, which may have different chromatographic behavior and biological activity.
Troubleshooting Steps:
-
Purity Analysis of Raw Material: A thorough analysis of the this compound, including chiral analysis and screening for other amino acids, is essential.
-
Characterize Side Products: Isolate and characterize the side products using techniques like mass spectrometry and NMR to identify the nature of the impurity.
Experimental Protocols
Protocol 1: General Impurity Profiling by HPLC with Pre-Column Derivatization
This method is suitable for detecting and quantifying other amino acid impurities.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound in deionized water to a final concentration of approximately 1 mg/mL.
-
Prepare a standard solution containing known concentrations of common amino acid impurities (e.g., glycine, serine, alanine, valine, isoleucine, homoserine).
-
-
Derivatization (using o-Phthalaldehyde - OPA):
-
In an autosampler vial, mix 50 µL of the sample or standard solution with 450 µL of a borate (B1201080) buffer (pH 9.5).
-
Add 50 µL of the OPA reagent (prepared in methanol (B129727) with 2-mercaptoethanol).
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1 M Sodium Acetate buffer, pH 7.2.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 10% to 70% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at 340 nm and emission at 455 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Identify and quantify impurities in the sample by comparing the retention times and peak areas to those of the standards.
-
Protocol 2: Chiral Separation of Threonine Stereoisomers by GC
This method is designed to separate L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine.
-
Sample Preparation and Derivatization:
-
This protocol involves a two-step derivatization to make the isomers volatile for gas chromatography.
-
Step 1 (Esterification): React the this compound sample with 2,2,2-trifluoroethanol (B45653) in pyridine.
-
Step 2 (Acylation): React the product from Step 1 with isobutoxycarbonyl chloride (i-Boc-Cl) in an anhydrous solvent like pyridine.
-
-
Gas Chromatography (GC) Conditions:
-
Column: Chiral capillary column (e.g., Chirasil-D-Val, 25 m x 0.25 mm).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Isothermal at 140°C.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280°C.
-
-
Analysis:
-
The four stereoisomers will elute at different retention times, allowing for their individual quantification.
-
Visual Workflow and Diagrams
Troubleshooting Workflow for this compound Quality Issues
The following diagram illustrates a logical workflow for a researcher to follow when suspecting an issue with their commercial this compound raw material.
Caption: Troubleshooting workflow for this compound quality.
This structured approach helps to systematically identify whether the source of an experimental problem lies with the this compound raw material.
References
Technical Support Center: Optimizing Protein Expression with DL-Threonine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address issues related to the use of DL-Threonine in protein expression experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from L-Threonine?
This compound is a racemic mixture, meaning it contains equal parts of two stereoisomers: D-Threonine and L-Threonine. Stereoisomers are molecules that have the same chemical formula but a different three-dimensional arrangement of atoms. L-Threonine is the biologically active form that is naturally incorporated into proteins during synthesis (translation) by ribosomes. D-Threonine, its mirror image, is generally not utilized in protein synthesis in most organisms, including common expression hosts like E. coli and mammalian cells.
Q2: Can I substitute L-Threonine with this compound in my cell culture medium for recombinant protein expression?
While you can substitute L-Threonine with this compound, it is not a direct 1:1 replacement by weight. Since this compound is a 50/50 mixture of D- and L-isomers, only half of the amount you add will be the usable L-Threonine. To achieve the same effective concentration of L-Threonine, you would need to add double the amount of this compound.
Q3: What is the likely impact of using this compound on my protein expression yield?
If you replace L-Threonine with the same mass of this compound, you can expect a significant decrease in protein expression yield. This is because you are effectively providing only half of the required L-Threonine concentration. Threonine is an essential amino acid, and its deficiency can lead to stalled or truncated protein synthesis.
Q4: Are there any toxic effects associated with the D-isomer in this compound?
At high concentrations, some D-amino acids can have inhibitory or cytotoxic effects on cell growth and metabolism. While moderate concentrations of D-Threonine may not be overtly toxic, they do not contribute to protein production and can represent an unnecessary metabolic burden on the cells.
Troubleshooting Guide
Issue 1: Low Protein Expression Yield After Switching to this compound
Symptoms:
-
Significantly lower than expected yield of the target protein.
-
Slower cell growth or lower final cell density.
-
Evidence of truncated or incomplete protein products on SDS-PAGE or Western Blot.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Insufficient L-Threonine | This compound is only 50% L-Threonine by weight. Using the same amount of this compound as you would L-Threonine results in a 50% reduction in the available essential amino acid for protein synthesis. | Double the concentration of this compound in your medium to match the original L-Threonine concentration. For example, if your protocol calls for 2 g/L of L-Threonine, use 4 g/L of this compound. |
| Inhibition by D-Threonine | Although less common, high concentrations of the D-isomer could potentially interfere with cellular processes or transport of L-amino acids. | The most effective solution is to switch back to using pure L-Threonine to eliminate any confounding effects from the D-isomer. |
| Amino Acid Imbalance | The reduced availability of L-Threonine can create an imbalance with other amino acids, leading to a stringent response in bacteria, which downregulates protein synthesis. | Ensure all essential amino acids are present in sufficient quantities. If using a custom medium, re-evaluate the concentrations of all amino acids, not just threonine. |
Issue 2: Inconsistent Protein Expression Results with this compound
Symptoms:
-
High variability in protein yield between different batches or experiments.
-
Unpredictable cell growth patterns.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Inaccurate Weighing/Concentration | Due to the need to use a higher amount of this compound, small weighing errors can lead to larger relative concentration errors of the active L-isomer. | Prepare a sterile, concentrated stock solution of this compound and add it to your medium to improve accuracy and consistency. |
| Medium Preparation Issues | Amino acids can have varying solubilities and can interact with other medium components. | Prepare amino acid solutions separately and filter-sterilize them before adding to the autoclaved basal medium. Avoid autoclaving amino acids with sugars, as this can lead to degradation. |
Quantitative Data Summary
The following table provides a hypothetical comparison of expected protein yield when using L-Threonine versus this compound, based on the principle of stereospecificity.
| Threonine Source | Concentration in Medium | Effective L-Threonine Concentration | Expected Relative Protein Yield |
| L-Threonine | 1 g/L | 1 g/L | 100% |
| This compound | 1 g/L | 0.5 g/L | ~50% or less |
| This compound | 2 g/L | 1 g/L | ~100% |
Note: The actual yield may be further reduced if the D-isomer exhibits inhibitory effects.
Experimental Protocols
Protocol 1: Optimizing Threonine Concentration for Protein Expression in E. coli
This protocol outlines a method to determine the optimal concentration of Threonine (either L- or DL-form) for maximizing recombinant protein expression in E. coli.
1. Strain and Plasmid:
-
Host Strain: E. coli BL21(DE3) or a similar expression strain.
-
Plasmid: An expression vector containing your gene of interest under an inducible promoter (e.g., T7).
2. Media and Reagents:
-
Luria-Bertani (LB) or a defined minimal medium.
-
Appropriate antibiotic for plasmid selection.
-
Sterile stock solutions of L-Threonine (e.g., 100 g/L) and this compound (e.g., 200 g/L).
-
Inducer (e.g., 1 M IPTG stock).
3. Procedure:
-
Prepare a starter culture by inoculating a single colony into 5 mL of medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, prepare a series of flasks with 50 mL of your chosen medium.
-
Supplement the flasks with varying final concentrations of your threonine source. For example:
-
L-Threonine: 0 g/L, 0.5 g/L, 1 g/L, 2 g/L, 4 g/L.
-
This compound: 0 g/L, 1 g/L, 2 g/L, 4 g/L, 8 g/L.
-
-
Inoculate each flask with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Incubate at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Remove a 1 mL pre-induction sample from each flask.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 18-25°C and continue to incubate overnight (16-18 hours).
-
The next day, measure the final OD₆₀₀ of each culture.
-
Harvest the cells by centrifugation.
-
Analyze the protein expression levels from the pre- and post-induction samples for each condition by SDS-PAGE and densitometry or Western blot.
Visualizations
Caption: this compound's role in protein synthesis.
Caption: Troubleshooting workflow for low protein yield.
addressing solubility problems of DL-Threonine in buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with DL-Threonine in various buffer systems.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) |
| Water | 25 | 20.1[1] | ~1.69 |
| Water | 30 | 10.6 (L-Threonine)[2] | ~0.89 |
| Water | 52 | 14.1 (L-Threonine)[2] | ~1.18 |
| Water | 61 | 19.0 (L-Threonine)[2] | ~1.60 |
Note: Solubility in buffers will be dependent on the pH and ionic strength of the buffer. Generally, solubility is enhanced at pH values further from the isoelectric point.
Troubleshooting Guide for this compound Solubility
Problem: this compound is not dissolving in my buffer.
This guide provides a step-by-step approach to troubleshoot and resolve common solubility issues with this compound.
A step-by-step workflow for troubleshooting this compound solubility.
Question: My this compound is not dissolving in water or a neutral buffer at room temperature. What should I do?
Answer:
-
Verify Concentration: Ensure the concentration you are trying to achieve is not above the known solubility limit in water (approximately 20.1 g/100 mL at 25°C)[1].
-
Mechanical Agitation: Continue to vortex or stir the solution for a longer period. Sometimes dissolution can be slow.
-
Gentle Heating: Warm the solution to 30-40°C while stirring. The solubility of many amino acids, including threonine, increases with temperature. Avoid excessive heat, which could potentially degrade the compound.
-
Sonication: Use a sonicator bath to break up any clumps of powder and increase the surface area for dissolution. This can be particularly effective for stubborn particles.
Question: I've tried heating and sonicating, but the this compound still won't fully dissolve. What is the next step?
Answer:
The pH of your solution is a critical factor. This compound is a zwitterionic molecule with two pKa values: ~2.2 (carboxyl group) and ~9.1 (amino group). Its isoelectric point (pI) is approximately 5.6. Solubility is at its minimum near the pI and increases as the pH moves away from this point.
-
For Acidic Buffers (pH < 5.6): The amino group is protonated (-NH3+), increasing the molecule's polarity and solubility. If your buffer is close to the pI, consider lowering the pH further.
-
For Basic Buffers (pH > 5.6): The carboxyl group is deprotonated (-COO-), which also increases solubility. If you are using a buffer with a pH near the pI, increasing the pH can help.
It has been noted that this compound is soluble in buffer systems at pH 5.5, indicating that moving away from the isoelectric point enhances solubility.
Question: Can I use an organic co-solvent to dissolve this compound?
Answer:
This should be considered a last resort, as this compound is generally insoluble in absolute ethanol (B145695) and other common neutral organic solvents. If your experimental conditions allow, a small amount of a polar organic solvent might be tested. However, for most biological applications, adjusting the pH of the aqueous buffer is the preferred method.
Frequently Asked Questions (FAQs)
Q1: What is the best buffer to dissolve this compound in?
A1: The "best" buffer depends on the pH requirements of your experiment. For optimal solubility, choose a buffer that maintains a pH significantly different from this compound's isoelectric point of ~5.6. For example, a phosphate (B84403) buffer at pH 7.4 or an acetate (B1210297) buffer at pH 4.5 would likely provide better solubility than a buffer at pH 5.5.
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of L-Threonine, and by extension this compound, in water increases with temperature. For instance, the solubility of L-Threonine in water is 10.6 g/dl at 30°C and increases to 19.0 g/dl at 61°C.
Q3: Is there a difference in solubility between L-Threonine, D-Threonine, and this compound?
A3: While L-Threonine is the naturally occurring isomer, the physicochemical properties of the D and L enantiomers are generally identical, including their solubility in achiral solvents like water. Therefore, the solubility data for L-Threonine can be a good approximation for this compound.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a concentrated stock solution, start by dissolving the this compound in high-purity water. If you encounter solubility issues, adjust the pH with a small amount of dilute HCl or NaOH until the solution becomes clear. Once dissolved, you can buffer it to your desired final pH and concentration. For long-term storage, it is advisable to filter-sterilize the solution and store it in aliquots at -20°C.
Q5: What are the pKa values for this compound?
A5: The pKa values for threonine are approximately 2.63 for the carboxyl group and 10.43 for the amino group. These values are important for predicting the charge state of the molecule at a given pH and thus its solubility.
Experimental Protocol: Preparation of a Buffered this compound Solution
This protocol outlines a standard procedure for dissolving this compound in a common laboratory buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.
A standard protocol for dissolving this compound in a buffer.
Materials:
-
This compound powder
-
Desired buffer (e.g., PBS, pH 7.4)
-
Sterile, high-purity water
-
Magnetic stirrer and stir bar, or vortex mixer
-
Water bath or heating block
-
Sonicator
-
pH meter
-
Sterile 0.22 µm syringe filter
-
Sterile tubes for storage
Procedure:
-
Calculation: Determine the mass of this compound required to achieve the desired final concentration in your chosen buffer volume.
-
Initial Mixing: Weigh the this compound powder and place it in a sterile container. Add a small amount of the buffer (approximately 20-30% of the final volume) to wet the powder and form a slurry by vortexing or stirring.
-
Gradual Dilution: Slowly add the remaining buffer to the slurry while continuously stirring.
-
Troubleshooting Dissolution:
-
If the this compound does not completely dissolve, place the container in a water bath or on a heating block set to 30-40°C and continue to stir.
-
If solids persist, place the container in a sonicator bath for 5-10 minute intervals until the solution is clear.
-
-
pH Adjustment (if needed): If you are not using a pre-made buffer, you can adjust the pH of your this compound solution in water using dilute HCl or NaOH before adding buffer components. Ensure the final pH is suitable for your experiment.
-
Final Steps: Once the this compound is fully dissolved and the solution is clear, allow it to cool to room temperature.
-
Sterilization and Storage: For sterile applications, pass the solution through a 0.22 µm syringe filter. Aliquot the sterile solution into appropriate volumes and store at 4°C for short-term use or at -20°C for long-term storage.
References
optimizing pH for DL-Threonine activity in assays
Welcome to the technical support center for DL-Threonine assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on optimizing experimental conditions and troubleshooting common issues, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an enzyme assay using this compound?
A1: The optimal pH is highly dependent on the specific enzyme being used. Since this compound is a racemic mixture of D-Threonine and L-Threonine, the activity will be determined by the enzyme's stereospecificity. Most enzymes are specific for the L-form.[1] For example, L-Threonine Dehydrogenase exhibits optimal activity at a pH of 10.0, while Threonine Aldolase (B8822740) from rat liver has an optimal pH of 7.5-7.7.[1][2] It is crucial to consult literature specific to your enzyme of interest.
Q2: How does pH affect the stability of this compound in my sample?
A2: While this compound is generally stable, extreme pH conditions, particularly during storage, can affect its integrity and that of other amino acids in solution. For long-term storage of samples containing amino acids, it is recommended to deproteinize, freeze, and maintain them at a neutral pH to prevent degradation.[3]
Q3: My enzyme is inactive or shows very low activity. Could pH be the issue?
A3: Yes, pH is a primary factor governing enzyme activity. An unsuitable pH can alter the ionization state of amino acid residues within the enzyme's active site, changing its shape and preventing the substrate from binding correctly.[4] For instance, Threonine Aldolase is unstable at a pH below 5 and shows significantly reduced activity. Very high or very low pH values can lead to irreversible denaturation of the enzyme.
Q4: Does the buffer system I choose matter, as long as the pH is correct?
A4: Absolutely. While pH is critical, the buffer components themselves can influence enzyme activity. Some buffer ions may interact with the enzyme or other components of the assay. For example, phosphate (B84403) buffers are commonly used, but in some cases, a Tris or Glycine-KOH buffer may be more appropriate. Always prepare your standards and blanks using the same buffer as your samples to avoid variability.
Q5: Since this compound contains both D and L forms, how does this impact a pH optimization experiment?
A5: The primary impact is that only half of your substrate (typically the L-form) may be active, as many enzymes are stereospecific. This does not directly change the optimal pH of the enzyme, but it means the effective substrate concentration is lower than the total this compound concentration. The enzyme's optimal pH is an intrinsic property related to its structure and catalytic mechanism, which should be optimized regardless of the substrate's isomeric form.
Troubleshooting Guide
| Problem | Potential pH-Related Cause | Recommended Solution |
| Low or No Enzyme Activity | The assay buffer pH is outside the optimal range for the enzyme. | Verify the pH of your buffer after preparation. Consult the literature for the specific enzyme's optimal pH range and adjust your buffer accordingly. Perform a pH curve experiment to determine the optimal pH under your specific assay conditions. |
| The enzyme has been denatured by exposure to an extreme pH during storage or sample preparation. | Check the pH of all solutions the enzyme is exposed to. Most enzymes should be stored in a buffer that ensures stability, which may not be the same as the optimal pH for activity. | |
| Inconsistent / Irreproducible Results | The pH of the buffer is unstable and drifting during the assay. | Ensure your buffer has sufficient buffering capacity for the experiment. Prepare fresh buffer for each experiment and re-check the pH before use. |
| The standards and samples are prepared in different buffers or solutions with different pH values. | Always prepare your protein standards and controls in the exact same buffer (including pH and ionic strength) as your experimental samples. | |
| High Background Signal | The pH is causing the substrate or a detection reagent to degrade or react non-enzymatically. | Run a "no-enzyme" control at the assay pH to check for non-enzymatic degradation of the substrate or reagents. If observed, you may need to adjust the pH or find a more stable detection method. |
Data Summary: Optimal pH for Threonine-Related Enzymes
| Enzyme | Source | Substrate(s) | Optimal pH | Buffer System Mentioned |
| Threonine Aldolase | Rat Liver | L-Threonine, L-allothreonine | 7.5 - 7.7 | Phosphate, Tris-maleate |
| L-Threonine Aldolase | Thermotoga maritima | L-allo-Threonine | 9.0 (at 90°C) | Not specified |
| L-Threonine Dehydrogenase | Cupriavidus necator | L-Threonine | 10.0 | Glycine-KCl-KOH |
| Threonine Deaminase | Fission Yeast | Threonine, Serine | ~8.0 | Potassium Phosphate |
Experimental Protocols
Protocol: pH Optimization for L-Threonine Dehydrogenase Activity Assay
This protocol describes how to determine the optimal pH for L-Threonine Dehydrogenase by measuring the production of NADH at 340 nm.
1. Reagent Preparation:
-
L-Threonine Stock Solution (100 mM): Dissolve the appropriate amount of L-Threonine in purified water.
-
NAD+ Stock Solution (25 mM): Dissolve Nicotinamide Adenine Dinucleotide in purified water. Store on ice.
-
Buffer Series (1 M stock solutions):
-
Potassium Phosphate (for pH 6.0 - 7.5)
-
Tris-HCl (for pH 7.5 - 9.0)
-
Glycine-KCl-KOH (for pH 9.0 - 11.0)
-
-
Enzyme Solution: Prepare a stock solution of L-Threonine Dehydrogenase in a stable buffer (e.g., 100 mM Potassium Phosphate, pH 7.0) and keep on ice.
2. Assay Buffer Preparation:
-
Prepare a series of 100 mM reaction buffers with varying pH values (e.g., in 0.5 pH unit increments from 6.0 to 11.0) using the stock solutions from Step 1.
-
For each pH value, prepare a final reaction cocktail. For a 200 µL final reaction volume, this would contain:
-
100 µL of 200 mM Buffer (This will be diluted to 100 mM final)
-
5 µL of 100 mM L-Threonine (Final concentration: 2.5 mM)
-
20 µL of 25 mM NAD+ (Final concentration: 2.5 mM)
-
Purified water to bring the volume to 180 µL.
-
3. Assay Procedure:
-
Set up a 96-well UV-transparent microplate.
-
Add 180 µL of the appropriate pH reaction cocktail to each well. Prepare triplicate wells for each pH point.
-
Include a "no-enzyme" control for each pH value.
-
Equilibrate the plate at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding 20 µL of the enzyme solution to each well (add 20 µL of enzyme buffer to the control wells).
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).
4. Data Analysis:
-
For each pH value, calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.
-
Subtract the rate of the "no-enzyme" control from the corresponding experimental wells.
-
Plot the reaction rate (V₀) as a function of pH. The pH value that corresponds to the peak of this curve is the optimal pH for the enzyme under these conditions.
Visualizations
References
- 1. Enzymatic breakdown of threonine by threonine aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US8785147B2 - L-threonine analysis method and L-threonine dehydrogenase - Google Patents [patents.google.com]
- 3. Stability of human blood serum aminoacids after storage at different pH and temperature conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
Technical Support Center: DL-Threonine in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of DL-Threonine in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: Is this compound a known interfering substance in common biochemical protein assays like BCA, Bradford, or Lowry?
A1: Direct interference by this compound in standard protein quantification assays is not widely documented in scientific literature. However, it's important to understand the principles of these assays to assess potential risks.
-
BCA Assay: This assay relies on the reduction of Cu²⁺ to Cu¹⁺ by proteins, followed by the detection of Cu¹⁺ with bicinchoninic acid (BCA). Certain single amino acids, specifically Cysteine, Cystine, Tyrosine, and Tryptophan, are known to reduce copper ions and can interfere with the assay.[1][2] Threonine is not typically listed among these interfering amino acids.
-
Bradford Assay: The Bradford assay uses the dye Coomassie Brilliant Blue G-250, which binds to basic (e.g., Arginine, Lysine) and aromatic amino acid residues.[3] While the assay is sensitive to the amino acid composition of proteins, high concentrations of any free amino acid, including this compound, in the sample buffer could theoretically compete with proteins for dye binding, though this is not a commonly reported issue.
-
Lowry Assay: The Lowry method, similar to the BCA assay, involves a copper-protein reaction. It is susceptible to interference from a wide variety of substances, including certain amino acids like cysteine and tyrosine.[4] As with the other assays, threonine is not a commonly cited interferent.
Q2: Can this compound interfere with enzyme-linked immunosorbent assays (ELISAs)?
A2: ELISA interference is typically caused by substances that mimic the antigen, cross-react with the antibodies, or inhibit the enzyme used for detection (e.g., HRP). A small molecule like this compound is unlikely to cause interference unless it bears a structural resemblance to the target analyte or is present at extremely high concentrations that might alter the sample matrix (e.g., pH, ionic strength).
Q3: My enzyme kinetic assay results are inconsistent when this compound is present. Could it be causing interference?
A3: In enzyme kinetic assays, this compound could be a substrate, product, or an allosteric regulator of the enzyme under study, which would be a genuine biological effect, not an interference. True interference would occur if this compound absorbs light at the same wavelength as your substrate or product in a spectrophotometric assay, or if it directly inhibits the enzyme's activity in a non-biological manner. For instance, if this compound chelates a metal cofactor essential for enzyme function, this could be a source of interference.
Troubleshooting Guides
Problem 1: Unexpectedly high or low protein concentration in samples containing this compound.
-
Possible Cause: While this compound is not a known interferent, other components in your sample buffer might be the root cause. Reducing agents, detergents, and chelating agents are common interferents in protein assays.
-
Troubleshooting Steps:
-
Run a Buffer Control: Prepare a standard curve and include a sample of your buffer (containing this compound at the same concentration as your samples but without any protein) as a control. This will reveal if the buffer itself is generating a signal.
-
Dilute Your Sample: If your protein concentration is high enough, diluting the sample can reduce the concentration of a potential interfering substance to a non-interfering level.
-
Choose a Compatible Assay: If your buffer contains substances incompatible with your current assay (e.g., reducing agents with BCA), switch to a more compatible method like the Bradford assay.
-
Sample Clean-up: For critical samples, consider removing potential interferents by precipitating the protein with trichloroacetic acid (TCA) or acetone, or by using buffer exchange columns.
-
Quantitative Data Summary
The following tables summarize the compatibility of common protein assays with various substances.
Table 1: General Compatibility of Protein Assays with Potentially Interfering Substances
| Interfering Substance | Bradford Assay | BCA Assay | Modified Lowry Assay |
| Reducing Agents (e.g., DTT, β-ME) | Compatible | Incompatible | Incompatible |
| Detergents (e.g., SDS, Triton X-100) | Generally Incompatible (some compatible versions exist) | Compatible up to certain concentrations | Incompatible |
| Metal Chelators (e.g., EDTA) | Compatible | Incompatible | Incompatible |
| Free Amino Acids | Low Interference | Potential interference from Cys, Tyr, Trp | Potential interference from Cys, Tyr |
| Ammonium Sulfate | Compatible | Incompatible | Incompatible |
Experimental Protocols
Protocol: Assessing this compound Interference in a Bradford Assay
This protocol describes how to test whether this compound interferes with your Bradford protein assay.
-
Prepare a Protein Standard Curve:
-
Prepare a series of known concentrations of a standard protein (e.g., Bovine Serum Albumin, BSA) in a compatible buffer (e.g., phosphate-buffered saline). A typical range is 0 to 2000 µg/mL.
-
-
Prepare Test Samples:
-
Create a set of solutions containing a constant, mid-range concentration of your protein standard (e.g., 500 µg/mL BSA).
-
To these solutions, add varying concentrations of this compound that span the range present in your experimental samples.
-
Include a control with no added this compound.
-
-
Prepare a Buffer Blank:
-
Prepare a blank solution containing only the buffer used for the standards.
-
-
Prepare a this compound Blank:
-
Prepare a blank solution containing the buffer and the highest concentration of this compound used in your test samples.
-
-
Perform the Assay:
-
Add the Bradford reagent to all standards, test samples, and blank solutions according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 5-10 minutes).
-
Measure the absorbance at 595 nm.
-
-
Analyze the Results:
-
Subtract the absorbance of the appropriate blank from all readings.
-
Plot the standard curve.
-
Compare the absorbance of the test samples containing this compound to the control without this compound. A significant deviation indicates interference.
-
Visualizations
Caption: A general workflow for troubleshooting unexpected results in biochemical assays.
Caption: Metabolic pathways of Threonine leading to various downstream products.
References
Validation & Comparative
DL-Threonine vs. L-Threonine: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Threonine, an essential amino acid, is a crucial component in protein synthesis and various metabolic processes. It exists as different stereoisomers, with L-Threonine being the naturally occurring and biologically predominant form. Its racemic mixture, DL-Threonine, is also commercially available and utilized in various applications. This guide provides an objective comparison of the biological activity of this compound and L-Threonine, supported by experimental data and detailed methodologies to inform research and development decisions.
Key Differences in Biological Recognition and Utilization
The fundamental difference between L-Threonine and this compound lies in their stereochemistry, which dictates their interaction with biological systems. L-Threonine is the isomer recognized and utilized by enzymes and cellular machinery for protein synthesis and other metabolic functions.[1] In contrast, D-Threonine, the other component of the racemic this compound mixture, is not incorporated into proteins and is generally considered to have minimal biological activity in higher animals.[1] Poultry, for instance, can only utilize the L-isomer of threonine.
While specific quantitative data on the direct comparison of this compound and L-Threonine bioavailability is limited in publicly available literature, the established principle of stereospecificity in amino acid metabolism suggests that only the L-Threonine component of the DL-mixture is nutritionally available for protein accretion and other key physiological roles.
Impact on Growth Performance and Gut Health
L-Threonine is a critical limiting amino acid in the diets of many animals, particularly poultry and swine. Adequate supplementation with L-Threonine is essential for optimal growth, feed efficiency, and overall health.
Experimental Evidence:
A study on broiler chickens investigated the effects of L-Threonine supplementation on growth performance and intestinal morphology. The experiment was designed to compare a threonine-deficient diet with diets made adequate in threonine through either a higher level of crude protein or direct supplementation with L-Threonine.
Experimental Protocol: Broiler Growth Performance and Intestinal Morphology
-
Objective: To evaluate the effect of dietary L-Threonine supplementation on broiler performance, carcass characteristics, and duodenal histo-morphology.
-
Animals: 144-sexed Ross 308 broiler chicks.
-
Experimental Design: Chicks were randomly allocated to three dietary treatment groups, with six replicates per treatment and eight birds per replicate.
-
Group 1 (Threonine Deficient): Fed a diet meeting all limiting amino acid requirements except for threonine.
-
Group 2 (Threonine Adequate - High Crude Protein): Fed a diet where L-Threonine adequacy was achieved with a higher level of crude protein.
-
Group 3 (Threonine Adequate - L-Threonine Supplementation): Fed a diet where the threonine deficiency was corrected through L-Threonine supplementation.
-
-
Duration: 28 days.
-
Parameters Measured: Final body weight, live weight, carcass weight, dressing yield, relative wing and heart weights, litter moisture and nitrogen content, and intestinal villi length and crypt depth.
-
Data Analysis: Statistical analysis was performed to determine significant differences between the treatment groups.[2]
Results:
The group receiving direct L-Threonine supplementation (Group 3) showed significant improvements in several key performance indicators compared to the threonine-deficient group (Group 1).[2]
| Parameter | Threonine Deficient (Group 1) | Threonine Adequate - L-Threonine Supplementation (Group 3) | Significance (p-value) |
| Final Body Weight | Lower | Higher | < 0.05 |
| Live Weight | Lower | Higher | < 0.01 |
| Carcass Weight | Lower | Higher | < 0.01 |
| Dressing Yield | Lower | Higher | < 0.05 |
| Relative Wing Weight | Lower | Higher | < 0.01 |
| Relative Heart Weight | Lower | Higher | < 0.05 |
| Intestinal Villi Length | Shorter | Longer | < 0.001 |
| Villus:Crypt Ratio | Lower | Higher | < 0.05 |
| Litter Nitrogen Content | Higher | Lower | < 0.05 |
| Litter Moisture Content | Higher | Lower | < 0.05 |
Table 1: Comparison of Growth Performance and Intestinal Morphology in Broilers Fed Threonine-Deficient vs. L-Threonine Supplemented Diets.[2]
These findings highlight the critical role of L-Threonine in promoting growth and maintaining gut health. Supplementation with the pure L-isomer directly addresses the nutritional deficiency, leading to improved nutrient absorption and overall performance. The use of this compound would necessitate higher inclusion rates to provide an equivalent amount of the bioavailable L-form, with the D-isomer being of little to no nutritional value.
Metabolic Fate of D-Threonine
The D-isomer of threonine, present in the DL-racemic mixture, is not utilized for protein synthesis. Instead, D-amino acids are generally metabolized by the enzyme D-amino acid oxidase (DAAO). This enzyme catalyzes the oxidative deamination of D-amino acids, converting them into their corresponding α-keto acids, along with ammonia (B1221849) and hydrogen peroxide.
While DAAO is present in various tissues, its activity and substrate specificity can vary. The efficiency of D-Threonine as a substrate for DAAO and its subsequent metabolic pathway are not as well-characterized as that of L-Threonine. The accumulation of unmetabolized D-amino acids could potentially have adverse effects.
Role in Cellular Signaling
L-Threonine is not only a building block for proteins but also acts as a signaling molecule, influencing key metabolic pathways that regulate cell growth, proliferation, and survival. One of the central pathways modulated by L-Threonine is the mTOR (mechanistic target of rapamycin) signaling pathway.
The mTOR pathway is a highly conserved serine/threonine kinase signaling cascade that integrates signals from nutrients, growth factors, and cellular energy status to control protein synthesis, cell growth, and autophagy. L-Threonine, along with other essential amino acids, is a crucial activator of mTORC1 (mTOR complex 1).
Below is a diagram illustrating the simplified mTOR signaling pathway and the role of L-Threonine.
This signaling role is specific to L-Threonine. The D-isomer is not recognized by the cellular machinery that senses amino acid availability and therefore does not activate the mTOR pathway. This further underscores the superior biological activity of L-Threonine over this compound.
Conclusion
In the context of biological activity, L-Threonine is unequivocally the superior choice over this compound for applications in research, drug development, and nutrition. The key takeaways are:
-
Stereospecificity: Biological systems are highly specific for L-amino acids. L-Threonine is readily utilized for protein synthesis and other metabolic functions, while D-Threonine is not.
-
Nutritional Value: For promoting growth and maintaining health, only the L-isomer of threonine is effective. When using this compound, only half of the mixture is biologically active.
-
Signaling Roles: L-Threonine acts as a signaling molecule to activate crucial metabolic pathways like mTOR, a function not performed by D-Threonine.
-
Metabolic Considerations: The metabolic fate of D-Threonine involves a separate enzymatic pathway (D-amino acid oxidase), and its contribution to the overall biological effect of this compound is negligible in terms of anabolic processes.
For researchers and professionals in drug development and life sciences, the use of the pure, biologically active L-Threonine isomer is critical for ensuring predictable and reproducible results. While this compound may be a more cost-effective option in some industrial applications, its biological activity is limited to its L-Threonine content. Therefore, for any application where precise biological effects are desired, L-Threonine is the scientifically sound and more effective choice.
References
validation of DL-Threonine's effect on metabolic pathways
A comprehensive guide for researchers on the metabolic effects of DL-Threonine, offering a comparative perspective with its isomers and providing supporting experimental data.
This compound, a racemic mixture of the essential amino acid L-Threonine and its stereoisomer D-Threonine, presents a unique profile in metabolic studies. While L-Threonine is a well-established component in numerous physiological processes, the biological role of D-Threonine is less defined, rendering the metabolic impact of the DL-racemic mixture an area of significant interest for researchers in drug development and nutritional science. This guide provides a comparative analysis of this compound's effects on key metabolic pathways, supported by experimental findings.
Distinguishing this compound from its Isomers
Threonine exists as two stereoisomers: L-Threonine and D-Threonine. L-Threonine is the biologically active form naturally integrated into the body's metabolic pathways, primarily for protein synthesis.[1] D-Threonine, in contrast, is not typically involved in protein synthesis in humans, though it finds applications in specific research contexts.[1] Consequently, the metabolic effects of this compound are predominantly attributed to its L-Threonine component, with the D-isomer being largely inert in protein synthesis.
Core Metabolic Pathways Influenced by Threonine
L-Threonine, and by extension the L-component of this compound, is a crucial player in several metabolic pathways:
-
Protein Synthesis: As an essential amino acid, L-Threonine is a fundamental building block for proteins. A deficiency or excess of dietary threonine has been shown to negatively impact protein synthesis in tissues such as the jejunum and skeletal muscle in young pigs.
-
Lipid Metabolism: L-Threonine supplementation has demonstrated a potential role in regulating lipid metabolism. Studies in obese mice have shown that dietary supplementation with L-Threonine can lead to a significant reduction in body weight, fat pad mass, and serum concentrations of glucose, triacylglycerols, and cholesterol.[2][3]
-
Precursor to Other Molecules: L-Threonine serves as a precursor for the synthesis of other important molecules, including glycine (B1666218) and acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle for energy production.
Comparative Experimental Data: L-Threonine vs. Alternatives in Lipid Metabolism
A study on high-fat diet-induced obese mice provides quantitative data on the effects of L-Threonine supplementation compared to a high-fat diet (HFD) control group and groups supplemented with other amino acids like lysine (B10760008) and methionine.
| Parameter | High-Fat Diet (HFD) Control | HFD + L-Threonine (3% in drinking water) | HFD + Lysine | HFD + Methionine |
| Body Weight (g) | 45.2 ± 1.5 | 38.9 ± 1.2 | 44.8 ± 1.8 | 45.5 ± 1.6 |
| Epididymal Fat Pad Weight (g) | 2.1 ± 0.2 | 1.5 ± 0.1 | 2.0 ± 0.2 | 2.2 ± 0.3 |
| Perirenal Fat Pad Weight (g) | 1.2 ± 0.1 | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.2 ± 0.2 |
| Serum Glucose (mmol/L) | 9.8 ± 0.5 | 7.5 ± 0.4 | 9.5 ± 0.6 | 9.9 ± 0.7 |
| Serum Triacylglycerols (mmol/L) | 1.5 ± 0.1 | 1.1 ± 0.1 | 1.4 ± 0.1 | 1.5 ± 0.2 |
| Serum Total Cholesterol (mmol/L) | 5.2 ± 0.3 | 4.1 ± 0.2 | 5.1 ± 0.4 | 5.3 ± 0.3 |
*p < 0.05 compared to HFD control. Data adapted from a study on obese mice.[2]
These findings suggest that L-Threonine, the active component of this compound, can significantly improve lipid profiles and reduce fat accumulation in a dose-dependent manner. The ineffectiveness of lysine and methionine in this context highlights the specific role of threonine in lipid metabolism.
Experimental Protocols
Animal Study Protocol for Lipid Metabolism Analysis
-
Animal Model: Male C57BL/6J mice, 6 weeks old.
-
Acclimation: Acclimatize mice for 1 week with free access to standard chow and water.
-
Obesity Induction: Feed all mice a high-fat diet (HFD) for 8 weeks to induce obesity.
-
Grouping and Treatment: Randomly divide the obese mice into four groups:
-
Group 1: HFD (Control)
-
Group 2: HFD + L-Threonine (3% w/v in drinking water)
-
Group 3: HFD + Lysine (3% w/v in drinking water)
-
Group 4: HFD + Methionine (3% w/v in drinking water)
-
-
Treatment Duration: 10 weeks.
-
Data Collection:
-
Monitor body weight and food/water intake weekly.
-
At the end of the study, collect blood samples for analysis of serum glucose, triacylglycerols, and total cholesterol.
-
Dissect and weigh epididymal and perirenal fat pads.
-
-
Statistical Analysis: Analyze data using one-way ANOVA followed by a post-hoc test for multiple comparisons.
Protocol for Threonine Isomer Analysis in Biological Samples
This protocol outlines a method for the determination of D- and L-threonine in mammalian tissues using high-performance liquid chromatography (HPLC).
-
Sample Preparation: Homogenize tissue samples in a suitable buffer.
-
Derivatization: React the amino acids in the sample with a fluorescent derivatizing agent, such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), to enable detection.
-
Chromatographic Separation:
-
Inject the derivatized sample into an HPLC system.
-
Employ a two-step separation process:
-
First, use a reversed-phase column to separate the derivatized amino acids.
-
Second, use a chiral column to separate the D- and L-isomers of threonine.
-
-
-
Detection: Use a fluorescence detector to quantify the separated isomers.
-
Quantification: Determine the concentration of each isomer by comparing the peak areas to a standard curve generated with known concentrations of D- and L-Threonine.
Visualizing Metabolic Pathways and Workflows
Caption: Major metabolic pathways of L-Threonine.
Caption: Experimental workflow for lipid metabolism study.
References
A Comparative Analysis of DL-Threonine and D-Threonine Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of DL-Threonine and D-Threonine, focusing on their metabolic fate, bioavailability, and impact on physiological processes. The information presented is supported by experimental data to aid researchers in selecting the appropriate threonine isomer for their specific applications.
Executive Summary
L-Threonine is the biologically active stereoisomer of threonine, essential for protein synthesis and various metabolic functions in animals. D-Threonine, its enantiomer, is not incorporated into proteins and exhibits limited biological activity. This compound, a racemic mixture of both L- and D-isomers, consequently has approximately half the biological efficacy of pure L-Threonine for protein synthesis and growth promotion. This guide will delve into the quantitative differences, metabolic pathways, and experimental methodologies used to assess these isomers.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative differences in the biological efficacy of L-Threonine and D-Threonine. It is important to note that direct comparative studies on D-Threonine are limited due to its low biological relevance in nutrition and metabolism.
| Parameter | L-Threonine | D-Threonine | This compound | Source |
| Protein Synthesis | Directly incorporated into polypeptide chains. | Not incorporated into proteins. | Only the L-isomer is incorporated, leading to ~50% efficiency compared to pure L-Threonine. | [General knowledge from search results] |
| Growth Promotion | Supports normal growth and development. | Does not support growth as a sole source of threonine. | Supports growth at approximately half the efficiency of L-Threonine. | [General knowledge from search results] |
| Metabolic Fate | Primarily used for protein synthesis; also catabolized via threonine dehydrogenase and threonine dehydratase pathways. | Primarily oxidized by D-amino acid oxidase in the liver and kidneys. | L-isomer follows L-Threonine pathways; D-isomer is oxidized. | [General knowledge from search results] |
Table 1: Comparative Efficacy of Threonine Isomers
| Animal Model | Parameter | L-Threonine Supplementation | This compound Supplementation | D-Threonine Supplementation |
| Broiler Chickens | Body Weight Gain | Significant improvement with supplementation up to requirement levels. | Data suggests lower efficacy compared to L-Threonine. | Not effective for growth promotion. |
| Feed Conversion Ratio | Improved with adequate L-Threonine levels. | Less improvement compared to L-Threonine. | No improvement. | |
| Pigs | Nitrogen Retention | Increased with L-Threonine supplementation in deficient diets. | Expected to be less efficient than L-Threonine. | Not utilized for protein accretion. |
| Rats | Growth Rate | Supports optimal growth when dietary requirements are met. | Not typically studied; expected to be less effective. | Does not support growth. |
Table 2: Effects of Threonine Isomers on Animal Growth Performance (Note: Direct comparative quantitative data for D-Threonine and this compound is limited in publicly available research.)
Metabolic Pathways and Bioavailability
L-Threonine is readily absorbed and utilized by the body, primarily for the synthesis of proteins, including mucin, which is crucial for gut health.[1] It is an essential amino acid, meaning it cannot be synthesized by the body and must be obtained from the diet. The catabolism of L-Threonine occurs through two main pathways:
-
Threonine Dehydrogenase Pathway: Converts threonine to 2-amino-3-ketobutyrate, which is then cleaved into glycine (B1666218) and acetyl-CoA.[2]
-
Threonine Dehydratase Pathway: Converts threonine to α-ketobutyrate and ammonia.[3]
D-Threonine, on the other hand, is not recognized by the cellular machinery for protein synthesis. Its metabolic fate is primarily catabolism through the action of D-amino acid oxidase (DAAO), an enzyme that oxidatively deaminates D-amino acids.[3] This process yields the corresponding α-keto acid, ammonia, and hydrogen peroxide. The activity of DAAO towards D-Threonine is a key factor in its limited bioavailability and lack of nutritional value.
This compound, being a racemic mixture, provides only half the amount of the biologically active L-isomer. The D-isomer in the mixture is largely unmetabolized for anabolic purposes and is instead catabolized, as described above.
Experimental Protocols
Accurate comparison of the efficacy of threonine isomers relies on robust experimental methodologies. Below are detailed protocols for key experiments in this field.
Chiral Separation and Quantification of Threonine Isomers by HPLC-MS/MS
Objective: To separate and quantify L-Threonine and D-Threonine in biological samples (e.g., plasma, tissue homogenates).
Methodology:
-
Sample Preparation:
-
Deproteinize plasma or tissue homogenate samples by adding a 3:1 (v/v) ratio of methanol, incubating at -20°C for 20 minutes, followed by centrifugation at 14,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Chromatographic Separation:
-
Utilize a chiral stationary phase column (e.g., a teicoplanin-based column) suitable for amino acid enantiomer separation.
-
Employ a mobile phase gradient, for example, starting with a high aqueous phase (e.g., 95% water with 0.1% formic acid) and ramping up to a high organic phase (e.g., 95% acetonitrile (B52724) with 0.1% formic acid) over a 30-60 minute run time. The specific gradient will depend on the column and system used.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC system to a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Develop an MRM method by defining the precursor-to-product ion transitions for both L-Threonine and D-Threonine.
-
In Vivo Bioavailability and Growth Performance Study in an Animal Model (e.g., Broiler Chickens)
Objective: To determine the relative bioavailability and efficacy of this compound and D-Threonine compared to L-Threonine for promoting growth.
Methodology:
-
Animal Model and Diets:
-
Use day-old broiler chicks randomly assigned to different dietary treatment groups.
-
Formulate a basal diet that is deficient in threonine but adequate in all other nutrients.
-
Create experimental diets by supplementing the basal diet with graded levels of L-Threonine, this compound, and D-Threonine.
-
-
Experimental Procedure:
-
House the birds in a controlled environment with ad libitum access to feed and water for a specified period (e.g., 21 days).
-
Measure and record body weight and feed intake at regular intervals.
-
Calculate body weight gain, feed intake, and feed conversion ratio (feed intake/body weight gain).
-
-
Data Analysis:
-
Analyze the growth performance data using statistical methods such as ANOVA to determine significant differences between the treatment groups.
-
Use slope-ratio analysis of the growth response to graded levels of each threonine isomer to determine the relative bioavailability of this compound and D-Threonine compared to L-Threonine (which is set at 100%).
-
Visualizations
L-Threonine Signaling Pathway
L-Threonine, as an essential amino acid, plays a role in signaling pathways that regulate cell growth, proliferation, and protein synthesis, most notably the mTOR (mechanistic Target of Rapamycin) pathway.
Caption: L-Threonine mTOR Signaling Pathway
Experimental Workflow for Comparing Threonine Isomer Efficacy
The following diagram illustrates a typical workflow for the comparative analysis of the biological effects of this compound and D-Threonine.
Caption: Workflow for Threonine Isomer Comparison
References
cross-validation of different DL-Threonine quantification methods
A Comparative Guide to DL-Threonine Quantification Methods
Threonine, an essential amino acid, exists as four stereoisomers: L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine. The accurate quantification of these isomers is crucial in various fields, including drug development, neuroscience, and clinical diagnostics, due to their distinct biological roles. This guide provides a comprehensive comparison of four major analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzymatic Assays.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity for different isomers, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the compared methods.
| Method | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Throughput | Key Advantages | Key Disadvantages |
| HPLC | Chromatographic separation of derivatized or underivatized amino acids followed by UV or fluorescence detection.[1][2][3] | 2.5 fmol - 44.61 µg/mL[1][2] | 13.26 µg/mL | >0.99 | Medium | Robust, good for enantiomeric separation with chiral columns. | Often requires derivatization, moderate sensitivity. |
| GC-MS | Chromatographic separation of volatile amino acid derivatives followed by mass spectrometric detection. | 3.2-446 nM | 0.031-1.95 µM | >0.99 | Medium to High | High resolution and sensitivity, suitable for complex matrices. | Requires derivatization to increase volatility. |
| LC-MS/MS | Chromatographic separation coupled with highly sensitive and selective mass spectrometric detection. | ~0.9 pmol | ~3.8 pmol | >0.99 | High | High sensitivity and specificity, can analyze underivatized amino acids. | Matrix effects can be a challenge. |
| Enzymatic Assay | Specific enzyme (e.g., L-threonine dehydrogenase) catalyzes a reaction, and the product is measured spectrophotometrically or fluorometrically. | 2 µM | - | - | High (plate-based) | High specificity for a particular isomer (e.g., L-threonine), simple and fast. | Does not typically quantify all isomers, susceptible to interference. |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of these analytical methods.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method involves pre-column derivatization of threonine isomers with a fluorescent reagent, followed by separation on a chiral stationary phase.
Sample Preparation:
-
Homogenize tissue samples in a suitable buffer.
-
Deproteinize the sample by adding a precipitating agent (e.g., perchloric acid) and centrifuge.
-
Neutralize the supernatant and filter.
Derivatization:
-
Mix the sample with a solution of 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) in a borate (B1201080) buffer.
-
Incubate the mixture at 60°C for 5 minutes.
-
Stop the reaction by adding an acidic solution.
Chromatographic Conditions:
-
Column: A combination of a reversed-phase column (for initial separation) and a chiral column (for enantiomeric separation).
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., phosphate (B84403) buffer).
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the NBD-F derivative.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires the derivatization of amino acids to make them volatile for GC analysis.
Sample Preparation and Derivatization:
-
Extract amino acids from the sample matrix.
-
Dry the extract under a stream of nitrogen.
-
Add a derivatizing agent such as methyl chloroformate/methanol to the dried sample.
-
Extract the resulting derivatives into an organic solvent (e.g., chloroform).
GC-MS Conditions:
-
Column: A chiral capillary column (e.g., Chirasil-L-Val).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 190°C).
-
Injection: Splitless injection.
-
MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode for high sensitivity and specificity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive method can be used for the analysis of underivatized threonine isomers.
Sample Preparation:
-
For biological fluids like plasma, precipitate proteins using an acid (e.g., sulfosalicylic acid).
-
Centrifuge to pellet the precipitated proteins.
-
Dilute the supernatant with the initial mobile phase containing an internal standard.
LC-MS/MS Conditions:
-
Column: A specialized amino acid analysis column or a hydrophilic interaction chromatography (HILIC) column.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing a volatile salt (e.g., ammonium (B1175870) formate).
-
Flow Rate: 0.6 mL/min.
-
MS/MS Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for specific transitions of each threonine isomer.
Enzymatic Assay for L-Threonine
This method is specific for the quantification of L-threonine.
Assay Principle: L-threonine dehydrogenase (TDH) catalyzes the NAD⁺-dependent oxidation of L-threonine to 2-amino-3-oxobutyrate and NADH. The produced NADH is then used to reduce a probe, generating a colorimetric or fluorescent signal.
Procedure (based on a commercial kit):
-
Prepare samples and standards in a 96-well plate.
-
Add the reaction mix containing TDH enzyme, NAD⁺, and the probe to each well.
-
Incubate the plate at room temperature, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the L-threonine concentration based on the standard curve.
Visualizations
Caption: General experimental workflow for this compound quantification.
Caption: Workflow for HPLC-based quantification of Threonine isomers.
Caption: Signaling pathway for the enzymatic assay of L-Threonine.
References
- 1. Determination of d- and l-enantiomers of threonine and allo-threonine in mammals using two-step high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
DL-Threonine's performance against other essential amino acids
In the landscape of essential amino acids, L-threonine is a critical component for protein synthesis, cellular metabolism, and maintaining intestinal health.[1] However, its racemic mixture, DL-Threonine, which contains both the biologically active L-threonine and its mirror image, D-threonine, presents a different performance profile.[2] This guide provides an objective comparison of this compound's performance against its L-isomer and other essential amino acids, focusing on stereospecificity, metabolic fate, transport competition, and its role in cellular signaling. This analysis is supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
Stereoisomerism and Biological Utilization
The fundamental difference in performance between this compound and the naturally occurring L-amino acids lies in their stereochemistry. Mammalian biological systems, particularly the translational machinery for protein synthesis, are highly specific for L-isomers.[2] L-threonine is the essential proteinogenic amino acid incorporated into proteins as directed by the genetic code.
In contrast, D-threonine is not incorporated into proteins in the human body. Its primary metabolic route involves oxidative deamination by the FAD-containing enzyme D-amino acid oxidase (DAAO), which is found in tissues like the brain, liver, and kidney. This process converts D-amino acids into their corresponding α-keto acids, ammonia, and hydrogen peroxide. Consequently, the performance of this compound in any biological system is fundamentally that of a 50% L-threonine solution, with the D-threonine component undergoing a separate and distinct metabolic fate.
| Feature | L-Threonine | D-Threonine | This compound (Racemic Mixture) |
| Protein Synthesis | Directly incorporated | Not incorporated | Only the L-isomer (50%) is incorporated |
| Primary Metabolic Enzyme | Threonine Dehydrogenase, Threonine Dehydratase | D-Amino Acid Oxidase (DAAO) | Mixed (L- and D-pathways) |
| Biological Activity | High (Essential Amino Acid) | Low to negligible for protein synthesis | Reduced to ~50% of pure L-Threonine |
| Metabolic Byproducts | Acetyl-CoA, Glycine (B1666218), Pyruvate | α-keto acid, Ammonia (NH₃), Hydrogen Peroxide (H₂O₂) | A combination of byproducts from both isomers |
Comparative Metabolic Pathways
The metabolic pathways for L-threonine and D-threonine are entirely distinct, leading to different biological consequences.
-
L-Threonine Metabolism: In humans, L-threonine is primarily catabolized via two pathways:
-
Threonine Dehydratase Pathway: Converts threonine to α-ketobutyrate and ammonia.
-
Threonine Dehydrogenase Pathway: Oxidizes threonine to 2-amino-3-ketobutyrate, which is then cleaved into glycine and acetyl-CoA. This pathway is crucial as it makes threonine a precursor for glycine synthesis.
-
-
D-Threonine Metabolism: D-threonine is a substrate for D-amino acid oxidase (DAAO). DAAO has broad substrate specificity for neutral D-amino acids but does not act on L-isomers. The efficiency of DAAO varies significantly with the substrate. While human DAAO (hDAAO) can oxidize various D-amino acids, it shows a preference for hydrophobic ones. The metabolic processing of D-threonine is generally less efficient than the utilization of L-threonine for anabolic processes.
Caption: Metabolic fates of this compound's constituent isomers.
Amino Acid Transport and Competition
Essential amino acids do not enter cells in isolation; they often share and compete for the same transmembrane transporters. Threonine competes with other small and large neutral amino acids, such as serine, alanine (B10760859), and branched-chain amino acids (BCAAs), for transport into cells and across the blood-brain barrier. This competition can lead to an amino acid imbalance if a diet or culture medium contains an excess of one amino acid that effectively blocks the transport of another. For instance, high levels of serine or alanine can induce a threonine imbalance by competitively inhibiting its transport.
When using this compound, only the L-isomer actively participates in this competitive transport landscape for systems geared towards protein synthesis. The D-isomer may interact with different, less characterized transport systems or have a much lower affinity for the primary L-amino acid transporters.
Caption: Competitive inhibition for a shared amino acid transporter.
Role in Cellular Signaling: The mTOR Pathway
The mechanistic target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell growth, proliferation, and metabolism, acting as a key sensor for nutrient availability, including amino acids. The mTORC1 complex is activated by the presence of amino acids, which promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes like autophagy.
Amino acids signal to mTORC1, promoting its translocation to the lysosomal surface where it can be activated by the small GTPase Rheb. This signaling is primarily driven by L-amino acids. Therefore, in the context of this compound, the L-threonine component contributes to the intracellular amino acid pool that stimulates mTORC1. The direct signaling effects of D-threonine on the mTOR pathway are not well-established but are presumed to be minimal.
Caption: Simplified overview of amino acid sensing by the mTORC1 pathway.
Experimental Protocols
This protocol determines the activity of DAAO on D-threonine by measuring the production of one of its byproducts, such as ammonium (B1175870) or hydrogen peroxide.
Objective: To quantify the rate of oxidative deamination of D-threonine by purified DAAO.
Materials:
-
Purified D-amino acid oxidase (e.g., from porcine kidney or recombinant human DAAO).
-
D-Threonine solution (substrate).
-
Reaction Buffer: 75 mM disodium (B8443419) pyrophosphate buffer, pH 8.5.
-
Coupling Enzyme/Substrate Mix:
-
For Ammonium Detection: L-glutamate dehydrogenase (GDH), α-ketoglutarate, and NADH.
-
-
Spectrophotometer capable of reading at 340 nm.
-
96-well UV-transparent microplates or quartz cuvettes.
Procedure (Ammonium-Coupled Assay):
-
Prepare Reagents:
-
Prepare a stock solution of D-Threonine (e.g., 100 mM) in the reaction buffer.
-
Prepare the detection mixture containing 5 mM α-ketoglutarate, 0.25 mM NADH, and 10 U/mL of GDH in the reaction buffer.
-
-
Reaction Setup:
-
In a microplate well or cuvette, add 180 µL of the detection mixture.
-
Add 10 µL of the D-Threonine stock solution to initiate the reaction (final concentration ~5 mM). For control wells, add 10 µL of reaction buffer instead.
-
Equilibrate the plate/cuvette to 25°C.
-
-
Initiate and Measure:
-
Add 10 µL of the DAAO enzyme solution to each well to start the reaction.
-
Immediately place the plate/cuvette in the spectrophotometer.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10 minutes). The decrease in absorbance corresponds to the oxidation of NADH to NAD+, which is proportional to the amount of ammonium produced by the DAAO reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate into µmol of substrate consumed per minute. One unit of DAAO activity is defined as the amount of enzyme that converts 1 µmol of D-amino acid per minute at 25°C.
-
This protocol measures the ability of this compound to compete with a radiolabeled essential amino acid for cellular uptake.
Objective: To assess the competitive inhibition of L-leucine transport by this compound in a selected cell line (e.g., CHO, HeLa).
Materials:
-
Mammalian cell line cultured in 24-well plates.
-
Uptake Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, pH 7.4.
-
Radiolabeled Amino Acid: [³H]-L-Leucine.
-
Unlabeled Competitors: L-Threonine, D-Threonine, this compound, and L-Leucine (for self-inhibition control).
-
Cell Lysis Buffer: 0.1 M NaOH with 1% SDS.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Cell Preparation: Seed cells in 24-well plates and grow to ~90% confluency.
-
Pre-incubation:
-
Aspirate the culture medium and wash the cell monolayers twice with pre-warmed Uptake Buffer.
-
Add 500 µL of Uptake Buffer to each well and incubate at 37°C for 15 minutes to deplete intracellular amino acid pools.
-
-
Uptake Assay:
-
Prepare uptake solutions containing a fixed concentration of [³H]-L-Leucine (e.g., 10 µM) and varying concentrations of the unlabeled competitor (this compound, L-Threonine, D-Threonine, or L-Leucine) ranging from 0 to 10 mM.
-
Aspirate the pre-incubation buffer and add 250 µL of the appropriate uptake solution to each well.
-
Incubate for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of transport.
-
-
Termination and Lysis:
-
To stop the uptake, aspirate the uptake solution and immediately wash the cells three times with ice-cold Uptake Buffer.
-
Lyse the cells by adding 300 µL of Cell Lysis Buffer to each well and incubating for 30 minutes at room temperature.
-
-
Quantification:
-
Transfer the cell lysate to a scintillation vial.
-
Add 4 mL of scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Determine the protein concentration in parallel wells to normalize the data (cpm/mg protein).
-
-
Data Analysis:
-
Plot the uptake of [³H]-L-Leucine as a percentage of the control (no competitor) against the concentration of the competitor.
-
Compare the inhibitory potency of this compound, L-Threonine, and D-Threonine to determine the relative contribution of each isomer to transport competition.
-
Conclusion
The performance of this compound is fundamentally different from that of pure L-Threonine or other L-form essential amino acids. Its utility is dictated by its composition: 50% is the biologically active L-threonine, which participates in protein synthesis, cellular signaling, and competitive transport, while the other 50%, D-threonine, is metabolized by a separate, catabolic pathway via D-amino acid oxidase. For applications in drug development, cell culture, and nutritional science that require precise control over protein synthesis and metabolic outcomes, the use of the pure L-isomer is strongly recommended. This compound may be a cost-effective alternative only in applications where the D-isomer is known to be inert or its metabolic byproducts are not detrimental to the system under study. Researchers must consider the distinct metabolic fates and reduced anabolic potential of this racemic mixture in their experimental designs.
References
A Researcher's Guide to Validating the Enantiomeric Purity of DL-Threonine
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral molecules like threonine is paramount. The biological activity of a molecule can be highly dependent on its stereochemistry, with one enantiomer potentially being therapeutic while the other is inactive or even harmful. This guide provides a comprehensive comparison of analytical techniques for validating the enantiomeric purity of DL-Threonine samples, complete with experimental data and detailed protocols.
Comparison of Analytical Techniques
The determination of the enantiomeric purity of threonine can be accomplished through several analytical techniques, each with its own set of advantages and limitations. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method often depends on factors such as the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis.
Table 1: Performance Comparison of Key Analytical Techniques for Threonine Enantiomeric Purity Analysis
| Technique | Method Type | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Typical Analysis Time (per sample) | Key Advantages | Key Disadvantages |
| HPLC | Direct (Chiral Stationary Phase) | 10-100 nM[1] | 0.03-2 µM[1] | 10-30 min | Direct analysis, wide applicability | Higher cost of chiral columns, potential for co-elution |
| Indirect (Chiral Derivatization) | fmol range[2] | pmol range[2] | 20-40 min | High sensitivity, uses standard columns | Derivatization adds complexity and potential for error | |
| GC-MS | Derivatization with Chiral Column | 1-7 pg[3] | 0.031-1.95 µM | 30-60 min | High resolution and sensitivity | Derivatization is required, potential for racemization during sample prep |
| CE | Chiral Selector in Buffer | 10-100 nM | - | 15-30 min | High efficiency, low sample/reagent consumption | Lower concentration sensitivity compared to HPLC/GC |
| NMR | Chiral Solvating/Derivatizing Agents | - | - | 5-15 min | Non-destructive, provides structural information | Lower sensitivity, requires higher sample concentration |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the most common techniques used in the enantiomeric analysis of threonine.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation of enantiomers. This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column.
Direct Chiral HPLC Protocol:
-
Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC T, a teicoplanin-based CSP).
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., formic acid in water). The exact ratio is optimized for the best separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 200-220 nm) or a Mass Spectrometer (MS).
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).
Indirect Chiral HPLC Protocol (with Marfey's Reagent):
-
Derivatization: React the this compound sample with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomeric derivatives.
-
Column: Standard reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing an additive like trifluoroacetic acid (TFA).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at 340 nm, the absorbance maximum of the dinitrophenyl group.
-
Sample Preparation: Dissolve the this compound sample in a suitable buffer, add Marfey's reagent, and heat to complete the reaction.
Figure 1: Workflow for Direct and Indirect Chiral HPLC Analysis.
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the enantiomeric separation of volatile compounds. For amino acids like threonine, derivatization is necessary to increase their volatility.
GC-MS Protocol:
-
Derivatization: A two-step process is common. First, esterification of the carboxyl group (e.g., with isopropanol (B130326) and HCl), followed by acylation of the amino and hydroxyl groups (e.g., with trifluoroacetic anhydride (B1165640) - TFAA).
-
Column: A chiral capillary column, such as one coated with a chiral stationary phase like Chirasil-Val.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A temperature gradient is typically used to ensure good separation and peak shape. For instance, starting at a lower temperature and gradually increasing to a higher temperature.
-
Injection: Split or splitless injection depending on the sample concentration.
-
Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS). MS provides higher selectivity and structural information.
-
Sample Preparation: The this compound sample is dried and then subjected to the two-step derivatization process.
Figure 2: Workflow for Chiral GC-MS Analysis.
Capillary Electrophoresis (CE)
CE offers high separation efficiency and requires minimal sample and reagent volumes. Chiral separations in CE are achieved by adding a chiral selector to the background electrolyte.
CE Protocol:
-
Chiral Selector: Cyclodextrins (e.g., beta-cyclodextrin) or their derivatives are commonly used as chiral selectors in the running buffer.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH, containing the chiral selector.
-
Capillary: A fused-silica capillary.
-
Voltage: A high voltage is applied across the capillary to drive the separation.
-
Detection: UV detector is the most common, though coupling to a mass spectrometer is also possible.
-
Sample Preparation: The this compound sample is dissolved in the background electrolyte or a compatible solvent.
References
A Comparative Analysis of DL-Threonine Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DL-Threonine's Performance Against its Stereoisomers with Supporting Experimental Data.
This guide provides a comprehensive comparative study of the uptake and metabolism of this compound, offering insights into the distinct biological fates of its constituent stereoisomers, D-Threonine and L-Threonine. The following sections detail the differential transport mechanisms and metabolic pathways, supported by quantitative data and detailed experimental protocols to aid in research and development.
Introduction
Threonine, an essential amino acid, exists as two stereoisomers: L-Threonine and D-Threonine. While L-Threonine is a fundamental component of proteins and plays a crucial role in various physiological processes, the biological significance of D-Threonine is less understood and primarily associated with catabolic pathways.[1][2] Understanding the differential uptake and metabolism of these isomers is critical for applications in drug development, nutritional science, and metabolic research. This guide presents a comparative analysis to elucidate these differences.
Data Presentation: Quantitative Comparison of Threonine Isomer Uptake and Metabolism
The following tables summarize the key quantitative parameters for the uptake and metabolism of L-Threonine and D-Threonine.
| Parameter | L-Threonine | D-Threonine | Reference(s) |
| Cellular Uptake | |||
| Transport Systems | Primarily transported by Na+-dependent systems: Alanine-Serine-Cysteine (ASC) system, System A, and System L. The ASC system is a major contributor to threonine transport in many cell types.[3][4][5] Na+-independent transport also occurs via System L. | Primarily transported by Na+-dependent systems, likely sharing transporters with L-Threonine but with lower affinity. Specific transporters for D-Threonine are not as well characterized as for L-isomers. | |
| Kinetic Parameters (Km) | System A (low-affinity): ~3 mM (in human fibroblasts) System ASC (high-affinity): ~0.05 mM (in human fibroblasts) | Not well-characterized in mammalian cells. It is generally assumed that the affinity of transporters for D-isomers is significantly lower than for L-isomers. | |
| Metabolism | |||
| Primary Metabolic Fate | Incorporation into proteins; Catabolism primarily in the liver via two main pathways: 1. Threonine dehydrogenase pathway: L-Threonine → 2-amino-3-ketobutyrate → Glycine + Acetyl-CoA 2. Threonine dehydratase pathway: L-Threonine → α-ketobutyrate + NH3 | Not incorporated into proteins. Primarily catabolized by D-amino acid oxidase (DAO), a peroxisomal enzyme. DAO pathway: D-Threonine + O2 → 2-keto-3-hydroxybutyrate + NH3 + H2O2 | |
| Key Enzymes | L-Threonine 3-dehydrogenase, Serine/threonine dehydratase. | D-amino acid oxidase (DAO). | |
| Metabolic Rate | Efficiently metabolized, with the rate depending on the physiological state and dietary intake. | The metabolic rate is dependent on the activity of DAO, which varies across tissues and species. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Protocol 1: Comparative Cellular Uptake Assay of D- and L-Threonine using Radiolabeled Tracers
Objective: To determine and compare the kinetic parameters (Km and Vmax) of D- and L-Threonine uptake in a selected mammalian cell line (e.g., HEK293, HepG2).
Materials:
-
Cultured mammalian cells
-
Radiolabeled [3H]-L-Threonine and [3H]-D-Threonine
-
Unlabeled L-Threonine and D-Threonine
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to 80-90% confluency.
-
Preparation of Uptake Buffer: Prepare a Krebs-Ringer-HEPES (KRH) buffer.
-
Uptake Assay:
-
Wash cells twice with pre-warmed KRH buffer.
-
Incubate cells with varying concentrations of unlabeled L-Threonine or D-Threonine mixed with a fixed concentration of [3H]-L-Threonine or [3H]-D-Threonine, respectively.
-
Incubate for a predetermined time (e.g., 5 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
-
Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Determine the initial uptake rates at each substrate concentration.
-
Calculate Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Protocol 2: Analysis of D- and L-Threonine Metabolism using LC-MS/MS
Objective: To identify and quantify the metabolic products of D- and L-Threonine in a cellular model (e.g., primary hepatocytes).
Materials:
-
Primary hepatocytes or a suitable liver cell line
-
Unlabeled D-Threonine and L-Threonine
-
Cell culture medium
-
Methanol for quenching
-
LC-MS/MS system with a chiral column
Procedure:
-
Cell Culture and Treatment: Culture hepatocytes and treat with either D-Threonine or L-Threonine for a specific duration.
-
Metabolite Extraction:
-
Quench the metabolism by adding cold methanol.
-
Scrape the cells and collect the cell suspension.
-
Separate the intracellular and extracellular fractions by centrifugation.
-
-
Sample Preparation:
-
Precipitate proteins from the cell lysates and media samples.
-
Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the threonine isomers and their metabolites using a chiral liquid chromatography column.
-
Detect and quantify the compounds using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Identify metabolites by comparing their retention times and mass spectra with authentic standards.
-
Quantify the concentration of each metabolite to determine the metabolic flux through different pathways.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
References
- 1. Page loading... [guidechem.com]
- 2. D-Threonine VS L-Threonine_Chemicalbook [chemicalbook.com]
- 3. The preferential interaction of L-threonine with transport system ASC in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. At Least Three Transporters Likely Mediate Threonine Uptake Needed for Mouse Embryonic Stem Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological Functions of Threonine in Animals: Beyond Nutrition Metabolism [mdpi.com]
Safety Operating Guide
Proper Disposal of DL-Threonine: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of DL-Threonine, ensuring the protection of personnel and the environment.
For researchers and professionals in drug development, adherence to proper chemical disposal protocols is paramount. This document outlines the necessary procedures for the disposal of this compound, a non-hazardous amino acid, ensuring compliance with safety and environmental regulations.
Immediate Safety and Handling
While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be observed during handling and disposal.[1][2] This includes wearing appropriate personal protective equipment (PPE) such as safety goggles with side protection and suitable gloves.[1][3][4] In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal. Prevent the substance from entering drains and surface water.
Disposal Procedures for this compound
The primary methods for the disposal of this compound are dependent on its physical state (solid or aqueous solution) and local regulations. It is crucial to consult with your institution's Environmental Health & Safety (EHS) department or a local waste disposal expert to ensure full compliance.
Solid this compound Waste:
-
Containerization: Collect solid this compound waste in a clearly labeled, sealed container.
-
Labeling: The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous waste.
-
Disposal: In many cases, non-hazardous solid chemical waste like this compound can be disposed of in the normal trash. However, institutional policies may vary. Always confirm with your EHS department before disposing of any chemical in the regular waste stream.
Aqueous Solutions of this compound:
-
Neutralization: For aqueous solutions, ensure the pH is between 5 and 10 before considering sewer disposal.
-
Dilution: Generally, small quantities of soluble, non-hazardous organic materials like amino acids can be disposed of via the sanitary sewer with ample water.
-
Regulatory Check: Do not empty undiluted or large volumes into drains. Always verify with institutional guidelines, as some prohibit the drain disposal of any chemical to maintain a conservative safety approach.
The following table summarizes the key disposal considerations for this compound:
| Waste Type | Recommended Disposal Method | Key Considerations |
| Solid this compound | Collection in a labeled, sealed container for disposal as non-hazardous solid waste (potentially normal trash). | Confirm with institutional EHS for approval of normal trash disposal. |
| Aqueous this compound | For small, neutralized quantities, sewer disposal with copious amounts of water may be permissible. | Check pH (must be neutral). Prohibited by some institutions. Never dispose of large quantities or undiluted solutions down the drain. |
| Contaminated Labware | Empty containers can often be disposed of in the normal trash after thorough rinsing. Polymerized gels containing this compound can typically be disposed of in the normal trash. | Decontaminate glassware and other materials before disposal. Collect rinsate as chemical waste if required by institutional policy. |
Experimental Protocols
This document provides operational guidance and does not cite specific experimental protocols that would necessitate inclusion here. The disposal procedures outlined are based on safety data sheets and general laboratory chemical waste guidelines.
This compound Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for DL-Threonine
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring a safe environment is paramount. This guide provides essential safety and logistical information for handling DL-Threonine, offering clear, step-by-step procedures to minimize risk and streamline laboratory operations.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.[1][2][3] The primary concerns when handling this compound in its solid form are the potential for dust formation and the risk of creating combustible dust concentrations in the air.[4]
Personal Protective Equipment (PPE) Requirements:
A comprehensive approach to personal safety involves the use of appropriate protective gear.
| PPE Category | Recommended Equipment | Standard |
| Eye/Face Protection | Safety goggles with side protection | EN 166 (EU) or OSHA 29 CFR 1910.133 (US) |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | EN 374 |
| Respiratory Protection | Particulate filter device (e.g., P1) | EN 143 |
| Body Protection | Laboratory coat | N/A |
This table summarizes the recommended personal protective equipment for handling this compound.
Engineering Controls:
To minimize the risk of exposure and ensure a safe laboratory environment, the following engineering controls should be in place:
-
Ventilation: Work in a well-ventilated area to control dust levels.[4]
-
Dust Control: Implement measures to prevent the formation and accumulation of dust.
Step-by-Step Handling and Disposal Procedures
A systematic approach to handling and disposing of this compound is essential for maintaining a safe and efficient workflow.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed to prevent contamination and moisture absorption.
Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn.
-
Dispensing: When weighing or transferring the powder, do so in a designated area with adequate ventilation or in a fume hood to minimize dust generation.
-
Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
First Aid Measures:
In the event of accidental exposure, follow these first aid procedures:
-
Inhalation: Move the individual to fresh air.
-
Skin Contact: Rinse the affected area with water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse the mouth with water and seek medical advice if feeling unwell.
Spill Management:
-
Containment: In case of a spill, avoid generating dust.
-
Cleanup: Carefully sweep or vacuum the spilled material. Place the collected material into a suitable, labeled container for disposal.
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.
Disposal:
Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations. Do not allow the substance to enter drains or watercourses.
Workflow for Safe Handling of this compound
A flowchart outlining the key steps for the safe handling of this compound from preparation to disposal, including emergency procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
